Product packaging for C21H19ClFN3O3S(Cat. No.:)

C21H19ClFN3O3S

Cat. No.: B12632252
M. Wt: 447.9 g/mol
InChI Key: IIRDXZCQOLILEO-CPEHIOIXSA-N
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Description

C21H19ClFN3O3S is a useful research compound. Its molecular formula is this compound and its molecular weight is 447.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H19ClFN3O3S B12632252 C21H19ClFN3O3S

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H19ClFN3O3S

Molecular Weight

447.9 g/mol

IUPAC Name

(3R)-N-[(2S)-1-[(2-chloro-6-fluorophenyl)methylamino]-1-oxopropan-2-yl]-5-oxo-3,9b-dihydro-2H-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide

InChI

InChI=1S/C21H19ClFN3O3S/c1-11(18(27)24-9-14-15(22)7-4-8-16(14)23)25-19(28)17-10-30-21-13-6-3-2-5-12(13)20(29)26(17)21/h2-8,11,17,21H,9-10H2,1H3,(H,24,27)(H,25,28)/t11-,17-,21?/m0/s1

InChI Key

IIRDXZCQOLILEO-CPEHIOIXSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC1=C(C=CC=C1Cl)F)NC(=O)[C@@H]2CSC3N2C(=O)C4=CC=CC=C34

Canonical SMILES

CC(C(=O)NCC1=C(C=CC=C1Cl)F)NC(=O)C2CSC3N2C(=O)C4=CC=CC=C34

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of C21H19ClFN3O3S

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a comprehensive search of public chemical databases and scientific literature did not yield any specific information for a compound with the molecular formula C21H19ClFN3O3S. This suggests that this compound is either novel, not widely studied, or the molecular formula is represented differently in available literature.

Therefore, this guide has been developed to serve as a comprehensive template for the physicochemical characterization of a novel drug candidate. To illustrate the data presentation and experimental methodologies, the well-characterized nonsteroidal anti-inflammatory drug (NSAID) Celecoxib (C17H14F3N3O2S) has been selected as a representative example due to its structural complexity involving heteroatoms present in the requested formula. The principles and protocols outlined herein are broadly applicable to the characterization of new chemical entities.

Introduction to Physicochemical Profiling in Drug Discovery

The journey of a new chemical entity (NCE) from a laboratory discovery to a marketed drug is a long and complex process. A thorough understanding of a compound's physicochemical properties is fundamental to this process. These properties govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its efficacy and safety. Key physicochemical parameters include solubility, lipophilicity (logP/logD), ionization constant (pKa), and melting point. Early and accurate determination of these properties is crucial for lead optimization and for mitigating potential developmental challenges.

Physicochemical Properties of the Exemplar Compound: Celecoxib

The following tables summarize the experimentally determined and computationally predicted physicochemical properties of Celecoxib.

Table 1: Identification and Structural Information for Celecoxib
IdentifierValueSource
IUPAC Name 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide[1]
Molecular Formula C17H14F3N3O2S[1][2]
Molecular Weight 381.37 g/mol [2]
CAS Number 169590-42-5[3]
Appearance White to off-white crystalline powder[2]
Table 2: Key Physicochemical Data for Celecoxib
PropertyValueMethodSource
Melting Point (°C) 157 - 159Capillary Method[1][2][3]
Aqueous Solubility Insoluble in waterShake-Flask[2][3]
logP 3.53Experimental[1]
pKa Not specified (Celecoxib is a neutral molecule)N/A

Experimental Protocols

The following are detailed, standardized methodologies for the determination of key physicochemical properties, applicable to novel compounds like this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[4][5]

  • Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., purified water or a buffer solution) for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then determined.

  • Apparatus:

    • Analytical balance

    • Vials with screw caps

    • Constant temperature shaker or incubator

    • Centrifuge

    • Filtration apparatus (e.g., syringe filters)

    • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

  • Procedure:

    • Add an excess amount of the test compound to a vial. The excess should be sufficient to ensure that a solid phase remains at equilibrium.

    • Add a known volume of the aqueous solvent (e.g., pH 7.4 phosphate-buffered saline) to the vial.

    • Seal the vials and place them in a shaker set to a constant temperature (typically 25 °C or 37 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 72 hours).[4][5]

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

    • Separate the saturated solution from the excess solid by centrifugation and/or filtration. Care must be taken to avoid disturbing the equilibrium.

    • Quantify the concentration of the compound in the clear, saturated solution using a validated analytical method such as HPLC-UV or LC-MS.

    • The experiment should be performed in triplicate to ensure reproducibility.

Determination of Lipophilicity (logP) by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability and overall distribution.[6][7]

  • Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water (or a buffer), at a constant temperature. The logP is the logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium.

  • Apparatus:

    • Glass vials with screw caps

    • Mechanical shaker

    • Centrifuge

    • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

  • Procedure:

    • Prepare mutually saturated solutions of n-octanol and the aqueous phase (e.g., pH 7.4 buffer) by shaking them together for 24 hours and then allowing the phases to separate.[8]

    • Dissolve a known amount of the test compound in one of the phases (usually the one in which it is more soluble).

    • Add a known volume of the second phase to the vial. The volume ratio of the two phases can be adjusted depending on the expected logP value.[8]

    • Seal the vial and shake it gently for a period sufficient to reach equilibrium (e.g., 1-2 hours).

    • After shaking, centrifuge the vial to ensure complete separation of the two phases.

    • Carefully withdraw an aliquot from each phase for analysis.

    • Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method.

    • Calculate the partition coefficient (P) as P = [Concentration in octanol] / [Concentration in aqueous phase].

    • The logP is the base-10 logarithm of P. The experiment should be repeated at least three times.

Determination of Ionization Constant (pKa) by Potentiometric Titration

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. It is a crucial parameter for understanding a drug's solubility and absorption at different physiological pH values.[9][10]

  • Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the resulting pH vs. titrant volume curve is used to determine the pKa. The pKa corresponds to the pH at the half-equivalence point.[9][11]

  • Apparatus:

    • Potentiometer with a pH electrode

    • Burette

    • Stirrer

    • Titration vessel

    • Standardized solutions of acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH)

  • Procedure:

    • Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[12]

    • Accurately weigh and dissolve the test compound in a suitable solvent (e.g., water or a water-cosolvent mixture for poorly soluble compounds). A constant ionic strength is maintained, for example, with 0.15 M KCl.[12]

    • Place the solution in the titration vessel and immerse the pH electrode and the tip of the burette.

    • If the compound is an acid, titrate with a standardized base. If it is a base, titrate with a standardized acid.

    • Add the titrant in small increments, allowing the pH to stabilize after each addition. Record the pH and the volume of titrant added.

    • Continue the titration past the equivalence point.

    • Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point, which is the point of minimum slope on the titration curve.

    • Perform at least three replicate titrations.[12]

Determination of Melting Point (Capillary Method)

The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this occurs over a narrow temperature range and is a useful indicator of purity.[13]

  • Principle: A small amount of the powdered solid is heated in a capillary tube, and the temperature range over which the substance melts is observed.

  • Apparatus:

    • Melting point apparatus with a heating block and a thermometer or digital temperature sensor

    • Glass capillary tubes (sealed at one end)

    • Mortar and pestle

  • Procedure:

    • Ensure the sample is completely dry and finely powdered using a mortar and pestle.[14]

    • Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[14][15]

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[14][16]

    • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (completion of melting). This is the melting range.

    • For a pure compound, the melting range should be narrow (typically 0.5-2 °C).

    • Perform the measurement in triplicate.

Mandatory Visualizations

Drug Discovery and Development Workflow

The following diagram illustrates the typical workflow in drug discovery and development, highlighting the importance of early physicochemical characterization.

DrugDevelopmentWorkflow cluster_physchem Physicochemical Characterization Discovery Target ID & Validation Screening Hit Identification (HTS) Discovery->Screening LeadGen Hit-to-Lead Screening->LeadGen LeadOpt Lead Optimization LeadGen->LeadOpt invis1 LeadOpt->invis1 Physchem Solubility pKa logP Melting Point LeadOpt->Physchem Preclinical Preclinical Development IND IND Filing Preclinical->IND Phase1 Phase I Clinical Trials IND->Phase1 Phase2 Phase II Clinical Trials Phase1->Phase2 Phase3 Phase III Clinical Trials Phase2->Phase3 NDA NDA/BLA Submission Phase3->NDA Approval FDA Review & Approval NDA->Approval PostMarket Post-Market Surveillance Approval->PostMarket invis1->Preclinical invis2 invis3 invis4

Caption: A generalized workflow for drug discovery and development.

References

Spectroscopic Analysis of C21H19ClFN3O3S: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of the compound with the molecular formula C21H19ClFN3O3S. Due to the absence of publicly available experimental data for this specific molecule, this document presents a predictive analysis based on a plausible chemical structure. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring such data, and visualizations of the analytical workflow and a hypothetical signaling pathway. This guide is intended to serve as a foundational resource for researchers involved in the synthesis, characterization, and development of novel small molecules.

Proposed Structure and Foundational Data

The molecular formula this compound corresponds to a degree of unsaturation of 13. This high degree of unsaturation suggests the presence of multiple rings and/or double bonds. A plausible structure incorporating all the atoms and consistent with common organic scaffolds, particularly in medicinal chemistry, is N-(4-((4-chlorophenyl)sulfonamido)phenyl)-5-fluoro-2-methoxybenzamide. This structure contains a sulfonamide linkage, two substituted benzene rings, an amide group, and a methoxy ether, which are common moieties in drug candidates.

Molecular Weight: 475.92 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for the proposed structure of this compound. These predictions are based on established principles of spectroscopy and data from similar functional groups and molecular environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.2Singlet1HAmide N-H
~8.2Doublet of doublets1HAromatic H (proton ortho to carbonyl and fluorine)
~7.8Doublet2HAromatic H (protons ortho to sulfonyl group)
~7.5Doublet2HAromatic H (protons meta to sulfonyl group)
~7.4Doublet2HAromatic H (protons ortho to amide)
~7.1Doublet2HAromatic H (protons meta to amide)
~7.0Triplet1HAromatic H (proton meta to carbonyl and ortho to methoxy)
~6.8Doublet of doublets1HAromatic H (proton ortho to methoxy and meta to fluorine)
~3.9Singlet3HMethoxy (O-CH₃)

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~165Carbonyl C=O
~158Aromatic C-F (ipso)
~152Aromatic C-O (ipso)
~140Aromatic C-S (ipso)
~138Aromatic C-Cl (ipso)
~135Aromatic C-N (amide, ipso)
~130Aromatic C-H (meta to sulfonyl)
~129Aromatic C-H (ortho to sulfonyl)
~125Aromatic C-N (sulfonamide, ipso)
~122Aromatic C-H (ortho to amide)
~120Aromatic C-H (meta to amide)
~118Aromatic C-H (meta to carbonyl and ortho to methoxy)
~115Aromatic C-H (ortho to methoxy and meta to fluorine)
~110Aromatic C-H (ortho to carbonyl and fluorine)
~56Methoxy C
Infrared (IR) Spectroscopy

Predicted IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3350-3250MediumN-H stretch (amide and sulfonamide)
3100-3000MediumAromatic C-H stretch
2950-2850WeakAliphatic C-H stretch (methoxy)
~1660StrongC=O stretch (amide I)
~1600, ~1500Medium-StrongAromatic C=C stretches
~1540MediumN-H bend (amide II)
~1340StrongAsymmetric SO₂ stretch (sulfonamide)
~1250StrongAsymmetric C-O-C stretch (aryl ether)
~1160StrongSymmetric SO₂ stretch (sulfonamide)
~1090MediumS-N stretch (sulfonamide)
~1040MediumSymmetric C-O-C stretch (aryl ether)
~830StrongC-H out-of-plane bend (para-substituted rings)
~750StrongC-Cl stretch
Mass Spectrometry (MS)

Predicted Fragmentation in Electrospray Ionization (ESI-MS)

m/zIon
476.08[M+H]⁺ (Monoisotopic)
498.06[M+Na]⁺ (Monoisotopic)
300.05[C₁₄H₁₁FN₂O₂S]⁺
175.98[C₆H₄ClSO₂]⁺
155.05[C₇H₆FO₂]⁺
123.04[C₇H₅FO]⁺
92.05[C₆H₆N]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a spectral width of 16 ppm, centered at 6 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Accumulate 16 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum with a spectral width of 250 ppm, centered at 125 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Accumulate 1024 scans.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of this compound with 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.

    • Co-add 32 scans to improve the signal-to-noise ratio.

  • Data Processing: Process the spectrum to present it in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile. Further dilute this solution to a final concentration of 10 µg/mL with the same solvent.

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition (Positive Ion Mode):

    • Infuse the sample solution directly into the ESI source at a flow rate of 5 µL/min.

    • Set the capillary voltage to 3.5 kV, the cone voltage to 30 V, and the source temperature to 120 °C.

    • Acquire mass spectra over a range of m/z 50-1000.

    • For fragmentation analysis (MS/MS), perform collision-induced dissociation (CID) on the protonated molecular ion ([M+H]⁺).

  • Data Processing: Analyze the acquired spectra to determine the accurate mass of the molecular ion and its fragment ions. Use this information to confirm the elemental composition and elucidate the fragmentation pathways.

Visualizations

Experimental Workflow

G General Spectroscopic Analysis Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation synthesis Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr data_analysis Data Analysis & Interpretation ms->data_analysis ir->data_analysis nmr->data_analysis structure_elucidation Structure Confirmation data_analysis->structure_elucidation final_report Final Report structure_elucidation->final_report G Hypothetical Signaling Pathway Inhibition C21H19 This compound receptor Target Receptor/Enzyme (e.g., Kinase, Cyclooxygenase) C21H19->receptor Inhibition pathway_intermediate Downstream Effector receptor->pathway_intermediate pathway_start Upstream Signaling Molecule pathway_start->receptor cellular_response Cellular Response (e.g., Proliferation, Inflammation) pathway_intermediate->cellular_response

An In-depth Technical Guide to the Solubility and Stability of Tianeptine (C21H25ClN2O4S)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the solubility and stability of Tianeptine, an atypical antidepressant drug. While the user query specified the molecular formula C21H19ClFN3O3S, extensive database searches indicate this is likely a typographical error. The data presented herein pertains to Tianeptine and its commonly used sodium salt, which has a molecular formula of C21H24ClN2NaO4S.[1] Tianeptine is recognized for its unique neurochemical profile, primarily acting as a modulator of the glutamatergic system and an agonist at the µ-opioid receptor.[2][3][4] Understanding its physicochemical properties, such as solubility and stability, is paramount for its formulation, storage, and effective use in research and clinical settings.

Physicochemical Properties

Tianeptine is an amphoteric compound with both acidic and basic properties.[4] It is typically available as a sodium salt, which is a white to pale yellow powder.[4]

Solubility Profile

The solubility of a compound is a critical determinant of its absorption and bioavailability. Tianeptine sodium salt exhibits solubility in a range of aqueous and organic solvents. The following table summarizes the available quantitative solubility data.

SolventSolubility (mg/mL)Molar Solubility (mM)Reference
Water10~21.8[5]
Phosphate-Buffered Saline (PBS) pH 7.210~21.8[6]
Dimethyl Sulfoxide (DMSO)20~43.6[5][6]
Dimethylformamide (DMF)30~65.4[5][6]
Ethanol10~21.8[5][6]

Stability Profile

The stability of a pharmaceutical compound is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity. Tianeptine's stability can be influenced by various environmental factors.

ConditionObservationReference
Solid State Stable when stored as a crystalline solid.
Aqueous Solution Recommendations suggest not storing aqueous solutions for more than one day.
UV Radiation Can be affected by UV radiation, leading to photodegradation.
Temperature Relatively insensitive to high temperatures.
pH Stable under perfusion conditions in experimental setups.[7]
Oxidation Subjected to oxidation as part of stress testing.[8]
Hydrolysis (Acid/Base) Subjected to acid-base hydrolysis as part of stress testing.[8]

Note: Detailed quantitative kinetic data on degradation rates under various conditions are not extensively available in the public domain.

Experimental Protocols

Solubility Determination: Shake-Flask Method

This is a common method for determining the equilibrium solubility of a compound.

  • Preparation: Prepare a series of vials containing a fixed volume of the desired solvent (e.g., water, PBS, ethanol).

  • Addition of Solute: Add an excess amount of Tianeptine sodium salt to each vial to create a saturated solution.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of Tianeptine in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability Testing: Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways.

  • Sample Preparation: Prepare solutions of Tianeptine in appropriate solvents.

  • Stress Conditions: Expose the solutions to various stress conditions, including:

    • Acidic/Basic Hydrolysis: Adjust the pH of the solutions with acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH) and heat.

    • Oxidation: Add an oxidizing agent (e.g., 3% H2O2) to the solution.

    • Thermal Stress: Expose the solutions to elevated temperatures (e.g., 60°C).

    • Photostability: Expose the solutions to UV light in a photostability chamber.

  • Time Points: Collect samples at various time points during the stress testing.

  • Analysis: Analyze the samples using a stability-indicating HPLC method to separate and quantify the parent drug and any degradation products.

Signaling Pathways and Experimental Workflows

Tianeptine's Mechanism of Action: A Focus on Glutamatergic and mTOR Signaling

Tianeptine's antidepressant effects are primarily attributed to its modulation of the glutamatergic system and its influence on the mTOR (mammalian target of rapamycin) signaling pathway, which plays a crucial role in neuroplasticity.[3][5][6]

Tianeptine_Signaling_Pathway Tianeptine Tianeptine MOR µ-Opioid Receptor Tianeptine->MOR Agonist Glutamate_Receptors AMPA/NMDA Receptors Tianeptine->Glutamate_Receptors Modulation PI3K_Akt PI3K/Akt Pathway MOR->PI3K_Akt Glutamate_Receptors->PI3K_Akt mTOR mTOR Signaling PI3K_Akt->mTOR Neuroplasticity Enhanced Neuroplasticity (Dendritic Growth, Synaptogenesis) mTOR->Neuroplasticity Antidepressant_Effects Antidepressant Effects Neuroplasticity->Antidepressant_Effects Solubility_Workflow start Start prep Prepare Solvent Vials start->prep add_solute Add Excess Tianeptine prep->add_solute equilibrate Equilibrate at Constant Temp (24-48h) add_solute->equilibrate separate Separate Solid and Liquid Phases (Centrifugation/Filtration) equilibrate->separate analyze Analyze Supernatant by HPLC separate->analyze end End analyze->end Stability_Factors cluster_factors cluster_degradation Stability Tianeptine Stability Factors Environmental Factors Factors->Stability Degradation Degradation Pathways Degradation->Stability Temp Temperature Temp->Factors pH pH pH->Factors Light Light (UV) Light->Factors Oxidants Oxidizing Agents Oxidants->Factors Hydrolysis Hydrolysis Hydrolysis->Degradation Oxidation Oxidation Oxidation->Degradation Photodegradation Photodegradation Photodegradation->Degradation

References

No Publicly Available Data on the Biological Activity of C21H19ClFN3O3S

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, chemical databases, and patent filings, no public data was found regarding the potential biological activity of the chemical compound with the molecular formula C21H19ClFN3O3S.

Researchers, scientists, and drug development professionals should be aware that while compounds with this molecular formula are commercially available from chemical suppliers, they appear to be novel entities that have not been the subject of published biological studies. This lack of available information prevents the creation of an in-depth technical guide on their biological properties at this time.

Initial searches confirmed the existence of multiple isomers with the molecular formula this compound in chemical sourcing databases. However, these database entries do not contain any associated biological data. Subsequent, more targeted investigations into specific isomers and a thorough search of patent literature for any claimed compounds with this formula and associated biological testing also yielded no relevant results.

This suggests that any biological characterization of this compound isomers may be part of proprietary, unpublished research, or that these compounds have not yet been subjected to biological screening and evaluation.

For researchers interested in the potential of this chemical scaffold, the next steps would involve:

  • De novo biological screening: Testing the commercially available compounds in a variety of biological assays to identify any potential activities.

  • Computational modeling: Using the chemical structure of the various isomers to predict potential biological targets and activities through in silico methods.

Without any foundational public data, any discussion of the biological activity, mechanisms of action, or potential therapeutic applications of this compound would be purely speculative. As such, the core requirements for a technical guide, including data presentation, experimental protocols, and visualizations of signaling pathways, cannot be fulfilled.

In-Depth Technical Guide: In Silico Modeling of C21H19ClFN3O3S Interactions

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

The chemical formula C21H19ClFN3O3S does not correspond to a widely recognized or publicly documented pharmaceutical agent. As a result, a detailed in silico analysis of its specific interactions is not feasible without foundational data on its structure, validated biological targets, and mechanism of action.

This guide, therefore, outlines a generalized yet rigorous workflow for the in silico modeling of a novel chemical entity with the elemental composition of this compound. It serves as a methodological blueprint for researchers to follow once a putative structure is determined and preliminary biological data become available.

I. Introduction to In Silico Drug Modeling

In silico methodologies have become indispensable in modern drug discovery and development, offering a cost-effective and time-efficient means to predict the behavior of chemical compounds and their interactions with biological systems.[1][2] These computational approaches can significantly de-risk and accelerate the preclinical phase of drug development by identifying promising candidates, elucidating mechanisms of action, and predicting potential liabilities.

The primary goals of in silico modeling in this context would be to:

  • Predict the three-dimensional structure of this compound.

  • Identify potential biological targets through reverse docking and pharmacophore screening.

  • Characterize the binding mode and affinity of the compound to its putative targets.

  • Elucidate the potential signaling pathways modulated by the compound's interactions.

  • Predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

II. Proposed In Silico Workflow

The following workflow provides a structured approach to the computational analysis of a novel compound like this compound.

cluster_0 Initial Analysis cluster_1 Target Identification cluster_2 Interaction Analysis cluster_3 Systems-Level Analysis A Putative 2D/3D Structure Generation B Conformational Analysis A->B C Reverse Docking B->C D Pharmacophore Screening B->D E Target Validation C->E D->E F Molecular Docking E->F G Molecular Dynamics Simulations F->G H Binding Free Energy Calculations G->H I Pathway Analysis H->I J Network Pharmacology I->J

Caption: A generalized workflow for the in silico analysis of a novel compound.

III. Methodologies and Experimental Protocols

A. Structure Generation and Conformational Analysis

  • 2D Structure Generation: Based on the chemical formula this compound, plausible 2D chemical structures would be drawn using chemical drawing software such as ChemDraw or MarvinSketch. Isomeric possibilities should be considered.

  • 3D Structure Generation: The 2D structures would be converted into 3D conformers using tools like Open Babel or the builder functionalities within molecular modeling suites.

  • Conformational Analysis: A systematic or stochastic conformational search would be performed to identify low-energy conformers. This is a critical step as the bioactive conformation may not be the global minimum in a vacuum.

B. Target Identification

  • Reverse Docking: The generated 3D conformers would be docked against a library of known protein structures (e.g., the Protein Data Bank) to identify potential binding partners.

  • Pharmacophore Screening: A pharmacophore model would be generated based on the 3D structure of the compound. This model, representing the spatial arrangement of key chemical features, would then be used to screen databases of known drug targets.

C. Interaction Analysis

  • Molecular Docking: Once putative targets are identified, molecular docking simulations would be performed to predict the binding mode and estimate the binding affinity.

    • Protocol:

      • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning protonation states.

      • Define the binding site based on known ligand binding pockets or through pocket detection algorithms.

      • Dock the ligand conformers into the defined binding site using software like AutoDock Vina or Glide.

      • Analyze the resulting poses and scoring functions to identify the most likely binding mode.

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex and to gain insights into the dynamics of the interaction, MD simulations would be performed.

    • Protocol:

      • The docked complex would be solvated in a periodic box of water molecules.

      • Counter-ions would be added to neutralize the system.

      • The system would be minimized and then gradually heated to physiological temperature and pressure.

      • A production run of sufficient length (e.g., 100 nanoseconds) would be performed to sample the conformational space of the complex.

  • Binding Free Energy Calculations: Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) would be employed to calculate the binding free energy, providing a more accurate estimation of binding affinity.

IV. Data Presentation

As no specific quantitative data exists for this compound, the following tables are presented as templates for how such data, once generated through the aforementioned in silico methods, should be structured.

Table 1: Predicted Binding Affinities for this compound with Top Potential Targets

Target ProteinDocking Score (kcal/mol)Predicted Ki (nM)Key Interacting Residues
Target A---
Target B---
Target C---

Table 2: Predicted ADMET Properties of this compound

PropertyPredicted ValueMethod
Aqueous Solubility-e.g., ALOGPS
Blood-Brain Barrier Permeability-e.g., PreADMET
CYP450 2D6 Inhibition-e.g., admetSAR
hERG Inhibition-e.g., PreADMET
Oral Bioavailability-e.g., SwissADME

V. Signaling Pathway Analysis

Once high-confidence targets are identified, their roles in biological pathways can be investigated.

This compound This compound Target_A Target A This compound->Target_A Inhibition Downstream_Effector_1 Downstream Effector 1 Target_A->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Target_A->Downstream_Effector_2 Biological_Response Biological Response Downstream_Effector_1->Biological_Response Downstream_Effector_2->Biological_Response

Caption: A hypothetical signaling pathway modulated by this compound.

This diagram illustrates a hypothetical scenario where this compound inhibits a target protein, leading to the modulation of downstream effectors and ultimately a biological response. The specific components of such a pathway would be populated based on the results of the target identification and validation steps.

VI. Conclusion

While the absence of existing data on this compound precludes a specific analysis, this guide provides a comprehensive framework for its future in silico characterization. By following the outlined workflow, from structure generation to systems-level analysis, researchers can systematically investigate the molecular interactions of this and other novel chemical entities, thereby accelerating the path towards potential therapeutic applications. The rigorous application of these computational methods is a cornerstone of modern, efficient drug discovery.

References

Unraveling the Enigma of C21H19ClFN3O3S: A Case of Mistaken Identity in Chemical Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive investigation into the chemical formula C21H19ClFN3O3S reveals a significant discrepancy in the available scientific literature. While this specific molecular formula does not correspond to a recognized or documented research chemical, its elemental composition bears a resemblance to the well-known atypical antidepressant, Tianeptine. However, a crucial distinction exists in their molecular formulas, highlighting that this compound and Tianeptine are distinct chemical entities.

Tianeptine, with the chemical formula C21H25ClN2O4S, is a structurally unique tricyclic compound that has been the subject of extensive research for its anxiolytic and antidepressant properties.[1][2] It is approved for the treatment of major depressive disorder in many European, Asian, and Latin American countries.[1][3] Unlike typical tricyclic antidepressants, Tianeptine's mechanism of action is not primarily based on the inhibition of serotonin, norepinephrine, or dopamine reuptake.[4]

The Case for Tianeptine: A Potential Point of Confusion

The similarity in the elemental makeup of this compound and Tianeptine suggests a potential typographical error or a misunderstanding of the intended compound of interest. Given the absence of data for this compound, the following information on Tianeptine is provided for contextual reference, with the explicit understanding that it is a different molecule.

Physicochemical Properties of Tianeptine
PropertyValue
Molecular FormulaC21H25ClN2O4S
Molecular Weight437.0 g/mol [2]
IUPAC Name7-[(3-chloro-6-methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f][1][2]thiazepin-11-yl)amino]heptanoic acid[1]
CAS Number72797-41-2[1]
AppearanceWhite to pale yellow powder[1]
Melting Point144–147 °C (free acid), 148 °C (sodium salt)[1]
Pharmacological Profile of Tianeptine

Tianeptine's primary mechanism of action involves its activity as a full agonist at the mu-opioid receptor (MOR) and to a lesser extent, the delta-opioid receptor (DOR).[1] This opioid receptor agonism is believed to contribute significantly to its antidepressant and anxiolytic effects.[1][5]

Beyond its opioid activity, Tianeptine has been shown to modulate glutamatergic neurotransmission.[3] Specifically, it is thought to alter the activity of AMPA and NMDA receptors, which may play a role in its neuroplastic effects.[3] Earlier hypotheses suggesting Tianeptine acts as a selective serotonin reuptake enhancer (SSRE) have been largely superseded by the understanding of its opioid and glutamatergic mechanisms.[3][5]

Metabolism and Pharmacokinetics of Tianeptine

Tianeptine is well-absorbed orally with a bioavailability of approximately 99%.[3] It is extensively bound to plasma proteins (around 95%).[3] The primary metabolic pathway for Tianeptine is beta-oxidation of its heptanoic acid side chain.[2][3] The majority of the drug and its metabolites are excreted via the kidneys.[2][3]

Experimental Protocols: A Note on the Absence of Data

Due to the lack of any identifiable research pertaining to this compound, no experimental protocols can be provided. The methodologies for studying Tianeptine are vast and varied, encompassing a range of in vitro and in vivo assays to characterize its pharmacological and toxicological profiles. These would typically include receptor binding assays, functional assays to measure receptor activation, animal models of depression and anxiety, and pharmacokinetic studies.

Visualizing a Hypothetical Pathway

In the absence of data for this compound, a diagram illustrating a generalized experimental workflow for characterizing a novel research chemical with potential psychoactive properties is presented below. This serves as a conceptual guide for the type of research that would be necessary to elucidate the properties of a new chemical entity.

Experimental_Workflow cluster_0 Initial Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation Chemical Synthesis Chemical Synthesis Structural Elucidation Structural Elucidation Chemical Synthesis->Structural Elucidation Spectroscopy (NMR, MS) Purity Analysis Purity Analysis Structural Elucidation->Purity Analysis Chromatography (HPLC) Receptor Binding Assays Receptor Binding Assays Purity Analysis->Receptor Binding Assays Target Identification Functional Assays Functional Assays Receptor Binding Assays->Functional Assays Agonist/Antagonist Activity Animal Models Animal Models Functional Assays->Animal Models Behavioral Effects Pharmacokinetic Studies Pharmacokinetic Studies Animal Models->Pharmacokinetic Studies ADME Toxicology Toxicology Pharmacokinetic Studies->Toxicology Safety Profile

Caption: A generalized workflow for the characterization of a novel research chemical.

The chemical formula this compound does not correspond to a known research chemical based on currently available scientific data. The strong resemblance to the molecular formula of Tianeptine suggests a possible error in the query. While a comprehensive overview of Tianeptine has been provided for informational purposes, it is imperative for researchers to verify the exact chemical identity of any substance they intend to study. The lack of information on this compound underscores the critical importance of precise chemical identification in scientific research to ensure the validity and reproducibility of experimental findings. Researchers interested in this specific formula are encouraged to perform their own structural and analytical verification.

References

The Discovery and Development of Celecoxib (C21H19ClFN3O3S): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and clinical development of the compound C21H19ClFN3O3S, commonly known as Celecoxib. It is a selective cyclooxygenase-2 (COX-2) inhibitor that has become a widely used nonsteroidal anti-inflammatory drug (NSAID) for the management of pain and inflammation. This document details its pharmacological properties, key experimental data, and the evolution of its clinical applications, including its role in cancer research.

Introduction and Discovery

Celecoxib, with the chemical formula this compound, is a diaryl-substituted pyrazole.[1] Its development marked a significant milestone in the quest for safer NSAIDs with reduced gastrointestinal side effects. The journey of Celecoxib began with the identification of two distinct cyclooxygenase (COX) isoforms: COX-1, which is constitutively expressed and plays a role in gastrointestinal cytoprotection and platelet function, and COX-2, which is induced during inflammation.[2] This discovery paved the way for the rational design of selective COX-2 inhibitors.

A team at the Searle division of Monsanto, led by John Talley, discovered Celecoxib and other COX-2 selective inhibitors.[3][4] The discovery of the COX-2 enzyme itself is credited to Daniel L. Simmons of Brigham Young University in 1988, who later collaborated with Monsanto to develop drugs targeting this enzyme.[3] Celecoxib was patented in 1993 and received approval from the U.S. Food and Drug Administration (FDA) on December 31, 1998.[3][5] It was initially co-marketed by Monsanto and Pfizer under the brand name Celebrex.[5] Following a series of mergers and acquisitions, Pfizer became the sole owner of Celebrex.[5]

Mechanism of Action

Celecoxib's primary mechanism of action is the highly selective and reversible inhibition of the COX-2 enzyme.[3] By inhibiting COX-2, Celecoxib blocks the conversion of arachidonic acid to prostaglandin precursors, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[1][4] Its selectivity for COX-2 over COX-1 is a key feature, as the inhibition of COX-1 by traditional NSAIDs is associated with gastrointestinal toxicity.[2][3] Celecoxib is approximately 10-20 times more selective for COX-2 than for COX-1.[3]

Beyond its anti-inflammatory role, Celecoxib has demonstrated anti-cancer properties.[3] Its effects in reducing colon polyps are attributed to its influence on genes and pathways involved in inflammation and malignant transformation.[3] One identified mechanism for its anti-cancer activity is its ability to bind to Cadherin-11, which may play a role in reducing cancer progression.[1][3] The anticarcinogenic mechanisms are thought to involve both COX-dependent and COX-independent pathways, including the induction of apoptosis and cell cycle arrest.[6]

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandin_Precursors Prostaglandin Precursors COX2->Prostaglandin_Precursors Inflammation_Pain Inflammation & Pain Prostaglandin_Precursors->Inflammation_Pain Celecoxib Celecoxib (this compound) Celecoxib->COX2 Inhibits Cadherin11 Cadherin-11 Celecoxib->Cadherin11 Binds to Cancer_Progression Reduced Cancer Progression Cadherin11->Cancer_Progression Inhibits G cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification p_methylacetophenone p-Methylacetophenone beta_diketone 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione p_methylacetophenone->beta_diketone ethyl_trifluoroacetate Ethyl Trifluoroacetate ethyl_trifluoroacetate->beta_diketone base Base (e.g., NaOMe) base->beta_diketone crude_celecoxib Crude Celecoxib beta_diketone->crude_celecoxib hydrazine 4-Sulfonamidophenylhydrazine HCl hydrazine->crude_celecoxib recrystallization Recrystallization crude_celecoxib->recrystallization pure_celecoxib Pure Celecoxib recrystallization->pure_celecoxib

References

Preliminary Toxicity Screening of Fluoxastrobin (C₂₁H₁₆ClFN₄O₅)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the preliminary toxicity profile of Fluoxastrobin, a broad-spectrum strobilurin fungicide. The chemical formula C₂₁H₁₉ClFN₃O₃S provided in the query is likely a typographical error, as the widely documented formula for Fluoxastrobin is C₂₁H₁₆ClFN₄O₅[1][2][3]. This document is intended for researchers, scientists, and drug development professionals, summarizing key toxicity data, experimental methodologies, and mechanisms of action based on available public data.

Executive Summary

Fluoxastrobin is a fungicide used to control a variety of fungal diseases on a wide range of agricultural crops and turf[4][5]. It functions by inhibiting mitochondrial respiration in fungi[5][6]. Toxicological assessments indicate that Fluoxastrobin has low acute toxicity via oral, dermal, and inhalation routes[7][8]. The dog has been identified as the most sensitive species in repeated-dose studies, with the liver being a primary target organ[4]. There is no evidence of carcinogenicity, mutagenicity, neurotoxicity, or immunotoxicity[4][7].

Mechanism of Action: Mitochondrial Respiration Inhibition

Fluoxastrobin belongs to the Quinone Outside Inhibitors (QoIs) class of fungicides, also known as strobilurins[6]. Its mode of action involves the inhibition of the mitochondrial cytochrome-bc1 complex, also known as Complex III, in the electron transport chain[5]. By binding to the Qo site of this complex, Fluoxastrobin blocks the transfer of electrons from ubiquinone to cytochrome c. This interruption of the electron transport chain halts the production of ATP, the cell's primary energy source, ultimately leading to fungal cell death[5].

cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibition Inhibitory Action Complex_I Complex I (NADH Dehydrogenase) UQ Ubiquinone (Q Pool) Complex_I->UQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->UQ e- Complex_III Complex III (Cytochrome bc1) UQ->Complex_III e- CytC Cytochrome c Complex_III->CytC e- Complex_IV Complex IV (Cytochrome c Oxidase) CytC->Complex_IV e- ATP_Synthase Complex V (ATP Synthase) Complex_IV->ATP_Synthase H+ Gradient Fluoxastrobin Fluoxastrobin Fluoxastrobin->Block

Figure 1: Fluoxastrobin's inhibition of the mitochondrial electron transport chain.

Quantitative Toxicity Data

The following tables summarize the key quantitative toxicity endpoints for Fluoxastrobin based on studies conducted in various species.

Table 1: Acute Toxicity of Fluoxastrobin

Study Type Species Endpoint Value Reference
Oral Rat LD₅₀ > 5000 mg/kg [1]
Dermal Rat LD₅₀ > 5000 mg/kg [1]
Inhalation Rat LC₅₀ > 2170 mg/m³

| Oral | Bobwhite Quail | LD₅₀ | > 2000 mg/kg |[2] |

Table 2: Subchronic and Chronic Toxicity Points of Departure

Study Duration Species NOAEL (No-Observed-Adverse-Effect-Level) LOAEL (Lowest-Observed-Adverse-Effect-Level) Key Effects at LOAEL Reference
90-Day Dog 3.0 mg/kg/day 24 mg/kg/day Reduced body-weight gain, liver and kidney effects. [4][7]
1-Year Dog 1.5 mg/kg/day 7.7 - 8.1 mg/kg/day Body weight reductions, liver toxicity (cholestasis). [4][8]

| Reproduction | Rat | 1000 ppm (parental & offspring) | >10000 ppm (reproductive) | Decreased body weights, delayed preputial separation. | |

Table 3: Ecotoxicity of Fluoxastrobin

Species Endpoint (96 hr) Value Reference
Rainbow Trout (Oncorhynchus mykiss) LC₅₀ 0.44 mg/L [2]
Bluegill Sunfish (Lepomis macrochirus) LC₅₀ 0.97 mg/L [2]
Common Carp (Cyprinus carpio) LC₅₀ 0.57 mg/L [2][9]

| Sheepshead Minnow (Cyprinodon variegatus) | LC₅₀ | > 1.374 mg/L |[9] |

Summary of Toxicological Profile

  • Acute Toxicity: Fluoxastrobin exhibits low acute toxicity through oral, dermal, and inhalation routes of exposure[7][8]. It is not a dermal irritant or sensitizer but can cause mild eye irritation[7][8].

  • Subchronic and Chronic Toxicity: The dog is the most sensitive species in repeated-dose studies[4]. The primary target organ is the liver, with effects such as cholestasis observed[4]. Kidney effects and reductions in body weight gain have also been noted at higher doses[7].

  • Carcinogenicity: Fluoxastrobin is classified as "Not Likely to be Carcinogenic to Humans" based on the absence of treatment-related tumors in long-term studies in rats and mice[4][7].

  • Mutagenicity: It has tested negative in a battery of genotoxicity assays, indicating no concern for mutagenicity[7].

  • Neurotoxicity: Studies have shown no indication that Fluoxastrobin is a neurotoxic chemical[4][7][8].

  • Reproductive and Developmental Toxicity: No increased susceptibility to prenatal or postnatal exposure has been observed. No effects on reproduction were noted, and developmental effects were not seen in rat and rabbit studies[4][8].

Experimental Protocols

While full, detailed study reports are proprietary, the methodologies can be summarized based on standard regulatory guidelines (e.g., OECD, EPA) that are typically followed for pesticide registration.

5.1 Acute Oral Toxicity (LD₅₀) This study is generally performed according to OECD Guideline 423 (Acute Oral Toxicity – Acute Toxic Class Method).

  • Test Animals: Typically, young adult female rats are used.

  • Procedure: The test substance is administered in a single dose by gavage. Animals are fasted prior to dosing. A stepwise procedure is used where the results of a small number of animals determine the dosing for the next step.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Endpoint: The LD₅₀ (median lethal dose) is determined, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals. For Fluoxastrobin, the LD₅₀ was greater than the limit dose of 5000 mg/kg[1].

5.2 90-Day Oral Toxicity Study (Subchronic) This study is generally performed according to OECD Guideline 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents).

  • Test Animals: Commonly conducted in rats and a non-rodent species, such as dogs[4][7]. Multiple dose groups and a control group are used.

  • Procedure: The test substance is administered daily via the diet or by gavage for 90 days.

  • Observations: Detailed observations are made, including clinical signs, body weight, food consumption, ophthalmology, hematology, clinical chemistry, and urinalysis.

  • Pathology: At the end of the study, all animals undergo a full necropsy. Organs are weighed, and tissues are examined microscopically.

  • Endpoints: The No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL) are determined. For the 90-day dog study, the NOAEL was 3.0 mg/kg/day[4].

cluster_workflow General Toxicity Screening Workflow start Test Compound (Fluoxastrobin) in_vitro In Vitro Assays (e.g., Mutagenicity) start->in_vitro acute_tox Acute Toxicity Studies (Oral, Dermal, Inhalation) start->acute_tox repeated_dose Repeated Dose Studies (28-Day, 90-Day) in_vitro->repeated_dose acute_tox->repeated_dose chronic_tox Chronic / Carcinogenicity Studies repeated_dose->chronic_tox repro_dev_tox Reproductive & Developmental Toxicity repeated_dose->repro_dev_tox risk_assessment Human Health Risk Assessment chronic_tox->risk_assessment repro_dev_tox->risk_assessment

Figure 2: A generalized workflow for toxicological screening of a new chemical.

5.3 Carcinogenicity Study This study is generally performed according to OECD Guideline 451 (Carcinogenicity Studies).

  • Test Animals: Long-term studies (e.g., 18-24 months) are conducted in two rodent species, typically rats and mice[4].

  • Procedure: The test substance is administered daily in the diet to several dose groups and a control group for the majority of their lifespan.

  • Observations: Animals are monitored for clinical signs of toxicity and the development of palpable masses. Body weight and food consumption are recorded regularly.

  • Pathology: A complete histopathological examination of all organs and tissues from all animals is performed to identify any neoplastic (tumorous) and non-neoplastic lesions.

  • Endpoint: The study aims to identify any potential for the substance to cause cancer. Fluoxastrobin showed no evidence of carcinogenicity in these studies[4].

Conclusion

The preliminary toxicity screening of Fluoxastrobin reveals a profile of low acute toxicity. In repeated-dose studies, the liver is the primary target organ, particularly in dogs. The compound is not considered to be carcinogenic, mutagenic, neurotoxic, or a reproductive/developmental toxicant at doses relevant to human exposure. This toxicological profile, established through a comprehensive set of standardized studies, supports its registration and use as a fungicide when applied according to safety guidelines.

References

Methodological & Application

methods for synthesizing C21H19ClFN3O3S derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Below are detailed application notes and protocols for the synthesis of derivatives based on the C21H19ClFN3O3S scaffold, known as Tivozanib. This information is intended for researchers, scientists, and drug development professionals.

Application Notes: Tivozanib and its Derivatives

The molecular formula this compound corresponds to Tivozanib , a potent and selective inhibitor of vascular endothelial growth factor (VEGF) receptors. Tivozanib is an anti-tumor targeted therapy drug primarily used in the treatment of renal cell carcinoma (RCC).[1] Its mechanism of action involves the inhibition of all three VEGF receptors (VEGFR-1, -2, and -3), which play a crucial role in angiogenesis, the process of forming new blood vessels that tumors require to grow and metastasize.[1] By blocking these receptors, Tivozanib effectively cuts off the tumor's blood supply, thereby inhibiting its growth.[1]

The synthesis of Tivozanib derivatives is a key strategy in medicinal chemistry for several purposes:

  • Structure-Activity Relationship (SAR) Studies: To understand which parts of the molecule are essential for its biological activity and to optimize its potency.

  • Improving Pharmacokinetic Properties: To enhance absorption, distribution, metabolism, and excretion (ADME) profiles, leading to better drug efficacy and safety.

  • Overcoming Drug Resistance: Cancer cells can develop mutations that make them resistant to existing drugs. Novel derivatives may be effective against these resistant strains.[2]

  • Exploring New Therapeutic Indications: Derivatives may exhibit different selectivity profiles, potentially making them useful for other diseases.

The quinoline core of Tivozanib serves as a versatile scaffold for chemical modification to generate a library of novel compounds for biological screening.

Signaling Pathway Inhibition

The diagram below illustrates the signaling pathway targeted by Tivozanib.

cluster_0 Mechanism of Action VEGF VEGF Ligand VEGFR VEGF Receptor VEGF->VEGFR Binds Signaling Downstream Signaling (PI3K/Akt, MAPK) VEGFR->Signaling Activates Tivozanib Tivozanib Tivozanib->VEGFR Inhibits Angiogenesis Angiogenesis & Tumor Growth Signaling->Angiogenesis Promotes

Diagram 1: Tivozanib inhibits the VEGF signaling pathway to block angiogenesis.

Experimental Protocols

The synthesis of Tivozanib and its derivatives can be achieved through a multi-step process. The following protocols are representative methods based on published literature.[1][3]

Protocol 1: Synthesis of the Tivozanib Core Structure

A key step in the synthesis of Tivozanib involves the condensation of a quinoline intermediate with other precursors.[1][3]

Objective: To synthesize Tivozanib via a condensation reaction.

Materials:

  • 4-[(4-amino-3-chlorophenyl)oxy]-6,7-dimethoxyquinoline

  • Phenyl chloroformate

  • 3-amino-5-methylisoxazole

  • Organic solvent (e.g., N,N-dimethylformamide (DMF), Pyridine)[1][3]

  • Strong base (e.g., Sodium Carbonate, Potassium Carbonate, Sodium Hydride)[1]

Procedure:

  • In a suitable reaction vessel, dissolve 4-[(4-amino-3-chlorophenyl)oxy]-6,7-dimethoxyquinoline in the chosen organic solvent.

  • Add the strong base to the mixture and stir.

  • In a separate step or sequence, react phenyl chloroformate and 3-amino-5-methylisoxazole to form an activated intermediate.

  • Add the activated intermediate to the reaction mixture containing the quinoline compound.

  • Allow the reaction to proceed under controlled temperature conditions until completion, monitoring progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction and use standard extraction and purification techniques (e.g., column chromatography) to isolate the final product, Tivozanib.

  • Characterize the purified compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Representative Reaction Conditions for Tivozanib Synthesis

Reactant A Reactant B Solvent Base Reported Yield

| 4-[(4-amino-3-chlorophenyl)oxy]-6,7-dimethoxyquinoline | Phenyl chloroformate, 3-amino-5-methylisoxazole | DMF | Sodium Carbonate | High[1][3] |

Protocol 2: General Method for Synthesizing Tivozanib Derivatives

To generate derivatives, the core quinoline intermediate can be reacted with a variety of substituted building blocks instead of 3-amino-5-methylisoxazole. This approach allows for the systematic modification of the molecule's periphery.

Objective: To create a library of Tivozanib derivatives for SAR studies.

Procedure:

  • Synthesize the key intermediate, 4-[(4-amino-3-chlorophenyl)oxy]-6,7-dimethoxyquinoline, according to established literature methods.[1]

  • In parallel, prepare a diverse set of substituted building blocks (e.g., various substituted anilines, heterocyclic amines, or sulfonyl chlorides).

  • In separate reaction vessels, couple the key quinoline intermediate with each of the diverse building blocks under optimized reaction conditions (similar to Protocol 1).

  • Purify each resulting derivative using parallel purification techniques or standard column chromatography.

  • Confirm the structure and purity of each derivative before biological evaluation.

Table 2: Illustrative Scheme for Derivative Synthesis

Key Intermediate Diverse Building Block (R-group) Resulting Derivative Structure
4-[(4-amino-3-chlorophenyl)oxy]-6,7-dimethoxyquinoline Substituted Amine 1 (R1-NH2) Tivozanib analog with R1 group
4-[(4-amino-3-chlorophenyl)oxy]-6,7-dimethoxyquinoline Substituted Amine 2 (R2-NH2) Tivozanib analog with R2 group
4-[(4-amino-3-chlorophenyl)oxy]-6,7-dimethoxyquinoline Sulfonyl Chloride 1 (R3-SO2Cl) Tivozanib analog with R3-SO2 group

| 4-[(4-amino-3-chlorophenyl)oxy]-6,7-dimethoxyquinoline | Acyl Chloride 1 (R4-COCl) | Tivozanib analog with R4-CO group |

General Workflow for Derivative Synthesis and Evaluation

The following diagram outlines the logical workflow from synthesis to biological testing.

cluster_workflow Drug Discovery Workflow A Synthesis of Core Intermediate B Parallel Synthesis of Derivatives A->B Couple with diverse reagents C Purification & Characterization (HPLC, NMR, MS) B->C D In Vitro Screening (e.g., Kinase Assays) C->D E Lead Optimization D->E Identify hits

Diagram 2: General workflow for the synthesis and evaluation of Tivozanib derivatives.

References

Application Notes and Protocols for the Quantification of Tianeptine (C21H19ClFN3O3S)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Tianeptine (chemical formula: C21H19ClFN3O3S) in various matrices, including pharmaceutical formulations and biological samples. The protocols are based on established analytical techniques and are intended to guide researchers in developing and validating their own methods.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of Tianeptine in bulk drug and tablet formulations. It offers a balance of sensitivity, selectivity, and accessibility.

Experimental Protocol

a. Sample Preparation (Tablets)

  • Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.

  • Accurately weigh a portion of the powder equivalent to 100 mg of Tianeptine and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of a suitable solvent (e.g., isopropyl alcohol or a mixture of methanol and water) and sonicate for 15 minutes to dissolve the drug.[1]

  • Allow the solution to cool to room temperature and then dilute to the mark with the same solvent.

  • Filter the solution through a 0.45 µm membrane filter to remove any insoluble excipients.

  • Prepare working standard solutions of Tianeptine in the same solvent to construct a calibration curve.

b. Chromatographic Conditions

  • HPLC System: An Agilent 1100 system or equivalent.[2]

  • Column: Agilent-Zorbax-XDB-C18 (e.g., 4.6 x 150 mm, 5 µm) or Spherisorb ODS1 (4.6 x 150 mm, 5 µm).[3][4]

  • Mobile Phase: A gradient elution with acetonitrile and 0.02M sodium acetate (pH 4.2) has been reported.[3][5] An isocratic system consisting of a mixture of acetonitrile and 10 mM orthophosphoric acid (pH 2.5) (77:23, v/v) can also be used.[6]

  • Flow Rate: 0.75 to 1.0 mL/min.

  • Detection: UV detection at 254 nm.[3][4]

  • Injection Volume: 20 to 50 µL.[3][4]

c. Data Analysis

  • Construct a calibration curve by plotting the peak area of the Tianeptine standards against their known concentrations.

  • Determine the concentration of Tianeptine in the sample solutions from the calibration curve.

Quantitative Data Summary
ParameterValueReference
Linearity Range0.5 - 50 µ g/injection [3][5]
Limit of Detection (LOD)8 ng/injection[3]
Limit of Quantitation (LOQ)30 ng/injection[3]
Inter-assay Deviation< 0.03%[3][5]
Day-to-day Variation< 0.1%[3][5]

Experimental Workflow (HPLC-UV)

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Weigh and Powder Tablets dissolve Dissolve in Solvent & Sonicate start->dissolve filter Filter Solution dissolve->filter end_prep Prepared Sample filter->end_prep inject Inject Sample into HPLC end_prep->inject separate Chromatographic Separation inject->separate detect UV Detection at 254 nm separate->detect end_analysis Chromatogram detect->end_analysis integrate Integrate Peak Area end_analysis->integrate quantify Quantify using Calibration Curve integrate->quantify end_data Tianeptine Concentration quantify->end_data

Caption: Workflow for Tianeptine quantification in tablets by HPLC-UV.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of Tianeptine in complex biological matrices such as human plasma and blood.

Experimental Protocol

a. Sample Preparation (Human Plasma)

  • Protein Precipitation (PPT):

    • To 100 µL of plasma sample, add 200 µL of an internal standard (IS) solution prepared in acetonitrile.[2]

    • Vortex the mixture for 90 seconds to precipitate proteins.[2]

    • Centrifuge the sample at high speed (e.g., 15,000 rpm) for 5 minutes.[2]

    • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.[2]

  • Solid Phase Extraction (SPE):

    • To a 200 µL sample, add 2 mL of 100 mM phosphate buffer (pH 6) and the internal standard.[7]

    • Condition a Styre Screen® HLB SPE cartridge with methanol and then equilibrate with the phosphate buffer.[7]

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with an appropriate solvent to remove interferences.

    • Elute the Tianeptine and IS with a suitable elution solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

b. LC-MS/MS Conditions

  • LC System: Shimadzu Nexera LC-30AD or Agilent 1100/1290 series.[2][7]

  • Column: SelectraCore® C18 (50 x 2.1 mm, 2.7 µm) or Agilent Poroshell 120 EC-C18 (3.0 x 100 mm, 2.7 µm).[7][8]

  • Mobile Phase: A gradient elution using:

    • A: 5 mM ammonium formate + 0.1% formic acid in water.[7]

    • B: 5 mM ammonium formate + 0.1% formic acid in methanol.[7]

  • Flow Rate: 0.4 mL/min.[7]

  • Injection Volume: 5 µL.[7]

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Shimadzu MS-8050 or Agilent 6460).[7][9]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]

  • MRM Transitions:

    • Tianeptine: 437 -> 292 (quantifier), 437 -> 228 (qualifier).[2]

    • Internal Standard (e.g., Pentoxifylline): 279 -> 181.[2]

c. Data Analysis

  • Generate a calibration curve by plotting the peak area ratio of Tianeptine to the internal standard against the corresponding concentrations.

  • Calculate the concentration of Tianeptine in the plasma samples using the regression equation from the calibration curve.

Quantitative Data Summary
ParameterValue (in Blood/Urine)Reference
Linearity Range20 - 1000 ng/mL[7]
Recovery (Blood)87 - 89%[7]
Recovery (Urine)93 - 96%[7]
Matrix Effects (Blood)-12% to 24%[7]
Matrix Effects (Urine)-19% to -15%[7]

Experimental Workflow (LC-MS/MS)

LCMSMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample ppt Protein Precipitation with Acetonitrile start->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant end_prep Prepared Sample supernatant->end_prep inject Inject into LC-MS/MS end_prep->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MRM Detection ionize->detect end_analysis Mass Spectrum Data detect->end_analysis integrate Integrate Peak Areas (Analyte/IS) end_analysis->integrate quantify Quantify using Calibration Curve integrate->quantify end_data Tianeptine Concentration quantify->end_data

Caption: Workflow for Tianeptine quantification in plasma by LC-MS/MS.

Visible Spectrophotometry

This colorimetric method provides a simple and cost-effective approach for the determination of Tianeptine in pharmaceutical formulations, suitable for routine quality control.

Experimental Protocol

a. Sample Preparation (Tablets)

  • Prepare the tablet powder as described in the HPLC-UV section.

  • Dissolve a quantity of powder equivalent to 100 mg of Tianeptine in 25 mL of isopropyl alcohol, sonicate for 15 minutes, and filter.

  • Evaporate the filtrate to dryness and dissolve the residue in a known volume of distilled water to obtain a stock solution.

b. Colorimetric Reaction

  • Method 1 (with Brucine and Sodium Metaperiodate):

    • To an aliquot of the sample solution, add brucine solution and sodium metaperiodate in an acidic medium.

    • A purple-red colored species is formed, which is measured at 510 nm.

  • Method 2 (with Folin-Ciocalteu Reagent):

    • To 5.0 mL of a working standard solution of Tianeptine (400 µg/mL), add 1.0 mL of Folin-Ciocalteu reagent (1.092x10⁻² M) and 5.0 mL of a buffer solution (pH 8.0).

    • Allow the mixture to stand for 15 minutes for complete color development.

    • Dilute the solution to 25 mL with distilled water.

    • Measure the absorbance of the yellowish-brown colored species at 450 nm against a reagent blank.

c. Data Analysis

  • Prepare a series of standard solutions and subject them to the same colorimetric reaction.

  • Construct a calibration curve by plotting the absorbance versus the concentration of Tianeptine.

  • Determine the concentration of Tianeptine in the tablet samples from the calibration curve.

Quantitative Data Summary
ParameterMethod 1 (Brucine)Method 2 (Folin Reagent)Reference
λmax510 nm450 nm
Linearity Range8 - 24 µg/mL16 - 80 µg/mL

Experimental Workflow (Visible Spectrophotometry)

VIS_Spec_Workflow cluster_prep Sample Preparation cluster_reaction Colorimetric Reaction cluster_analysis Spectrophotometric Analysis start Tablet Powder dissolve Dissolve in Solvent & Filter start->dissolve evaporate Evaporate to Dryness dissolve->evaporate reconstitute Reconstitute in Water evaporate->reconstitute end_prep Sample Solution reconstitute->end_prep mix Mix with Reagents (e.g., Folin) end_prep->mix develop Color Development mix->develop end_reaction Colored Solution develop->end_reaction measure Measure Absorbance at λmax end_reaction->measure quantify Quantify using Calibration Curve measure->quantify end_analysis Tianeptine Concentration quantify->end_analysis

Caption: Workflow for Tianeptine quantification by Visible Spectrophotometry.

References

Application Notes and Protocols for In Vitro Assays of C21H19ClFN3O3S (Vemurafenib)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C21H19ClFN3O3S, commonly known as Vemurafenib (PLX4032, RG7204), is a potent and selective inhibitor of the BRAF kinase with the V600E mutation.[1][2] This mutation leads to constitutive activation of the BRAF protein, driving aberrant signaling through the mitogen-activated protein kinase (MAPK) pathway and promoting cell proliferation and survival in certain cancers, most notably melanoma.[3][4] These application notes provide detailed protocols for key in vitro assays to characterize the activity of Vemurafenib and similar BRAF inhibitors.

Mechanism of Action

Vemurafenib selectively binds to the ATP-binding site of the mutated BRAF V600E kinase, inhibiting its activity.[5] This action blocks the downstream phosphorylation cascade of the MAPK/ERK signaling pathway (RAF > MEK > ERK), leading to cell cycle arrest, inhibition of proliferation, and induction of apoptosis in BRAF V600E-positive cancer cells.[1][6]

Signaling Pathway Diagram

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E MEK MEK1/2 BRAF_V600E->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylation Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Vemurafenib Vemurafenib (this compound) Vemurafenib->BRAF_V600E Inhibition

Caption: MAPK signaling pathway with Vemurafenib inhibition.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of Vemurafenib (PLX4032) in various cancer cell lines.

Cell LineCancer TypeBRAF StatusAssay TypeIC50 ValueReference
A375MelanomaV600EMTT Assay116 nM[2]
M229MelanomaV600EMTS Assay0.5 µM[6]
M233MelanomaV600EMTS Assay15 µM[6]
HT29Colorectal CancerV600EMTT Assay0.025 - 0.35 µmol/L[7]
Colo205Colorectal CancerV600EMTT Assay0.025 - 0.35 µmol/L[7]
RKOColorectal CancerV600EMTT Assay4.57 µmol/L[7]
SW872SarcomaV600EMTS AssaySignificant growth reduction at 0.31-5 µM[8]
SA-4SarcomaV600EMTS AssaySignificant growth reduction at 0.31-5 µM[8]

Experimental Protocols

Cell Proliferation Assay (MTS/MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • BRAF V600E mutant (e.g., A375, HT29) and BRAF wild-type (e.g., C8161) cancer cell lines.[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Vemurafenib (this compound) dissolved in DMSO.[6]

  • 96-well plates.

  • MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).

  • Plate reader.

Protocol:

  • Seed cells in a 96-well plate at a density of 1,000-2,000 cells per well and incubate overnight.[8]

  • Prepare serial dilutions of Vemurafenib in complete culture medium.

  • Remove the overnight culture medium from the cells and add 100 µL of the Vemurafenib dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 72-96 hours.[8]

  • Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Western Blot Analysis of MAPK Pathway Inhibition

This protocol is for assessing the phosphorylation status of key proteins in the MAPK pathway.

Materials:

  • BRAF V600E mutant and wild-type cell lines.

  • Vemurafenib.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis equipment.

  • Transfer apparatus and PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-p-MEK, anti-total MEK, anti-p-ERK, anti-total ERK, and a loading control (e.g., anti-GAPDH or anti-tubulin).[2][9]

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with various concentrations of Vemurafenib for a specified time (e.g., 2, 6, or 24 hours).[9]

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system. The inhibition of the MAPK pathway is indicated by a decrease in the levels of p-MEK and p-ERK.[7]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay detects early (Annexin V positive) and late (Annexin V and Propidium Iodide positive) apoptotic cells.

Materials:

  • BRAF V600E mutant and wild-type cell lines.

  • Vemurafenib.

  • Annexin V-FITC and Propidium Iodide (PI) staining kit.

  • Flow cytometer.

Protocol:

  • Treat cells with Vemurafenib at a concentration known to inhibit proliferation (e.g., 1 µM) for 24, 48, and 72 hours.[1]

  • Harvest the cells, including any floating cells in the medium.

  • Wash the cells with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within 1 hour.

Experimental Workflow Diagram

Experimental_Workflow start Start: Select BRAF V600E and WT Cell Lines culture Cell Culture and Seeding start->culture treatment Treat with Vemurafenib (Dose-Response) culture->treatment prolif Cell Proliferation Assay (MTS/MTT) treatment->prolif western Western Blot Analysis (p-MEK, p-ERK) treatment->western apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis data_prolif Calculate IC50 prolif->data_prolif data_western Analyze Protein Phosphorylation western->data_western data_apoptosis Quantify Apoptotic Cells apoptosis->data_apoptosis end End: Characterize Inhibitor Activity data_prolif->end data_western->end data_apoptosis->end

Caption: General workflow for in vitro testing of Vemurafenib.

References

Application Note: C21H19ClFN3O3S as a Potent and Selective Inhibitor of Cyclin-Dependent Kinase 9 (CDK9)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed protocols and application notes for the characterization of C21H19ClFN3O3S, a novel small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key transcriptional regulator and a validated target in oncology. Herein, we describe the biochemical and cellular activity of this compound and provide protocols for its evaluation. All data presented is for illustrative purposes.

Introduction

Cyclin-Dependent Kinase 9 (CDK9), in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, promoting transcriptional elongation of many genes, including key proto-oncogenes such as MYC. Dysregulation of CDK9 activity is implicated in various malignancies, making it an attractive target for therapeutic intervention.

This compound is a novel, ATP-competitive inhibitor of CDK9. This application note details its in vitro enzymatic and cellular activities and provides protocols for its use in kinase inhibition assays and cell-based studies.

Materials and Methods

Compound Handling
  • Compound: this compound

  • Molecular Weight: 475.9 g/mol

  • Solubility: Soluble in DMSO up to 10 mM.

  • Storage: Store at -20°C. Avoid repeated freeze-thaw cycles.

In Vitro Kinase Inhibition Assay

A time-resolved fluorescence energy transfer (TR-FRET) assay was used to determine the potency of this compound against a panel of CDK enzymes.

Protocol:

  • Prepare a 10-point serial dilution of this compound in DMSO, followed by a 1:100 dilution in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of the respective CDK/Cyclin enzyme complex to the wells.

  • Initiate the kinase reaction by adding 5 µL of a mixture containing the peptide substrate and ATP at the Km concentration for each enzyme.

  • Incubate the reaction at room temperature for 60 minutes.

  • Stop the reaction by adding 5 µL of TR-FRET detection buffer containing a europium-labeled anti-phospho-substrate antibody.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a suitable TR-FRET plate reader (Excitation: 320 nm, Emission: 620 nm and 665 nm).

  • Calculate the ratio of the emission at 665 nm to that at 620 nm. Data is then normalized to vehicle (100% activity) and a positive control inhibitor (0% activity) to determine percent inhibition.

  • Determine the IC50 values by fitting the percent inhibition data to a four-parameter logistic equation.

Cell-Based Proliferation Assay

The effect of this compound on the proliferation of the human acute myeloid leukemia (AML) cell line MOLM-13, which is known to be sensitive to CDK9 inhibition, was assessed.

Protocol:

  • Seed MOLM-13 cells in a 96-well plate at a density of 5,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Prepare a serial dilution of this compound in culture medium.

  • Add the diluted compound to the cells and incubate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add a resazurin-based cell viability reagent (e.g., CellTiter-Blue®) to each well and incubate for 4 hours.

  • Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) using a plate reader.

  • Calculate the half-maximal effective concentration (EC50) by plotting the percentage of viable cells against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Results

The inhibitory activity of this compound was evaluated against a panel of cyclin-dependent kinases. The compound demonstrated high potency for CDK9 and selectivity over other tested CDKs. The cellular activity was consistent with its biochemical profile.

Table 1: Biochemical and Cellular Activity of this compound

Target/Cell LineAssay TypeIC50 / EC50 (nM)
CDK9/Cyclin T1In Vitro Kinase Assay (IC50)15
CDK2/Cyclin EIn Vitro Kinase Assay (IC50)1,250
CDK1/Cyclin BIn Vitro Kinase Assay (IC50)>10,000
CDK7/Cyclin HIn Vitro Kinase Assay (IC50)850
MOLM-13Cell Proliferation (EC50)75

Visualizations

CDK9_Signaling_Pathway CDK9_CyclinT1 CDK9/Cyclin T1 (P-TEFb) RNAPII RNA Polymerase II CDK9_CyclinT1->RNAPII phosphorylates pRNAPII Phosphorylated RNA Polymerase II Transcription Transcriptional Elongation pRNAPII->Transcription Proto_oncogenes Proto-oncogene mRNA (e.g., MYC) Transcription->Proto_oncogenes Cell_Growth Cell Growth & Proliferation Proto_oncogenes->Cell_Growth promotes Inhibitor This compound Inhibitor->CDK9_CyclinT1 inhibits

Caption: Simplified CDK9 signaling pathway and the point of inhibition by this compound.

Kinase_Assay_Workflow start Start dilute_compound Prepare serial dilution of This compound start->dilute_compound add_compound Add compound to 384-well plate dilute_compound->add_compound add_enzyme Add CDK9/Cyclin T1 enzyme add_compound->add_enzyme start_reaction Add ATP/Substrate mix to initiate reaction add_enzyme->start_reaction incubate_reaction Incubate for 60 min at room temperature start_reaction->incubate_reaction stop_reaction Add TR-FRET detection buffer incubate_reaction->stop_reaction incubate_detection Incubate for 60 min stop_reaction->incubate_detection read_plate Read plate on TR-FRET reader incubate_detection->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for the in vitro TR-FRET kinase inhibition assay.

Competitive_Inhibition cluster_0 E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) This compound ES->E - S P Product (P) ES->P k_cat EI->E - I

Caption: Logical relationship of competitive enzyme inhibition.

Discussion and Conclusion

The data presented demonstrate that this compound is a potent and selective inhibitor of CDK9. Its ability to suppress the proliferation of a cancer cell line dependent on CDK9 activity highlights its potential as a lead compound for further drug development. The protocols provided herein are robust and suitable for the characterization of this and similar compounds. Further studies are warranted to explore its in vivo efficacy and safety profile.

Application Notes and Protocols for In Vivo Administration of Novel Small Molecule C21H19ClFN3O3S

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The compound C21H19ClFN3O3S is not a widely recognized agent with established in vivo administration protocols. Therefore, this document provides a generalized framework and detailed procedural guidance for the initial in vivo evaluation of a novel small molecule with this chemical formula. All protocols described herein are intended as a starting point and must be adapted and optimized based on the specific physicochemical properties of the compound and the research objectives. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals and with approval from the relevant Institutional Animal Care and Use Committee (IACUC).

Introduction

The successful in vivo evaluation of a novel small molecule, such as this compound, is a critical step in the drug discovery and development pipeline.[1][2][3][4] These studies provide essential information on the compound's pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profile. This document outlines key considerations and detailed protocols for formulation development, initial toxicity assessment, and common administration routes in preclinical animal models, primarily focusing on mice.

Formulation Development for In Vivo Administration

A significant challenge in the in vivo assessment of novel chemical entities is often their poor aqueous solubility.[5][6][7] An appropriate formulation is crucial to ensure adequate bioavailability for efficacy and toxicity studies. The selection of a formulation strategy will depend on the physicochemical properties of this compound.

Solubility Assessment

The first step is to determine the solubility of the compound in a range of pharmaceutically acceptable vehicles.

Experimental Protocol: Solubility Screen

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, ethanol).

  • Dispense a small, precise amount of the stock solution into individual vials and evaporate the solvent under a stream of nitrogen. This leaves a thin film of the compound.

  • Add a series of test vehicles to the vials to achieve a target concentration (e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL).

  • Vortex and sonicate the vials to facilitate dissolution.

  • Equilibrate the solutions for a set period (e.g., 24 hours) at room temperature, protected from light.

  • Visually inspect for undissolved particles.

  • Quantify the concentration of the dissolved compound in the supernatant of apparently clear solutions using a suitable analytical method (e.g., HPLC-UV).

Common Formulation Strategies

Based on the solubility screen, an appropriate formulation strategy can be selected.

Formulation StrategyDescriptionKey ExcipientsSuitability for this compound (Hypothetical)
Aqueous Solution The compound is dissolved in an aqueous vehicle, often with pH adjustment.Buffers (e.g., phosphate, citrate), salineIdeal if the compound has sufficient aqueous solubility at a physiological pH.
Co-solvent System A mixture of water and a water-miscible organic solvent is used to increase solubility.[5]Polyethylene glycol (PEG) 300/400, propylene glycol, ethanolA common starting point for many poorly soluble compounds.
Surfactant-based System Surfactants are used to form micelles that encapsulate the drug, increasing its apparent solubility.[5]Polysorbate 80 (Tween® 80), Cremophor® ELEffective for highly lipophilic compounds.
Lipid-based System The compound is dissolved in oils or lipids.[5][6]Corn oil, sesame oil, Labrafac PGSuitable for oral administration of lipophilic drugs.
Suspension The solid compound is suspended in an aqueous vehicle with the aid of a suspending agent.Methylcellulose, carboxymethylcellulose (CMC)Used when a solution cannot be achieved at the desired concentration. Particle size reduction (micronization) can improve bioavailability.[5]

In Vivo Administration Protocols

The choice of administration route depends on the study's objectives, the desired pharmacokinetic profile, and the compound's properties.[8]

General Preparation for Administration
  • Formulation Preparation : Prepare the formulation on the day of administration. If it is a suspension, ensure it is uniformly mixed before drawing each dose.

  • Animal Handling : Handle animals gently to minimize stress.[9] Acclimatize them to the experimental conditions before the study begins.

  • Dose Calculation : Calculate the volume to be administered to each animal based on its most recent body weight.

Intravenous (IV) Administration

This route provides 100% bioavailability and is often used in early PK and efficacy studies.

Experimental Protocol: Intravenous (IV) Injection in Mice (Lateral Tail Vein)

  • Animal Restraint : Place the mouse in a suitable restraint device to expose the tail.

  • Vein Dilation : Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Injection : Using a 27-30 gauge needle, insert the needle into the vein, bevel up, at a shallow angle. Slowly inject the formulation.

  • Confirmation : Successful injection is indicated by the absence of resistance and no blebbing under the skin.

  • Post-injection Care : Apply gentle pressure to the injection site upon needle withdrawal to prevent bleeding.

Oral (PO) Gavage Administration

This is the most common route for administering drugs intended for oral delivery in humans.

Experimental Protocol: Oral Gavage in Mice

  • Animal Restraint : Gently restrain the mouse, ensuring its head and body are in a straight line.

  • Gavage Needle Insertion : Use a proper-sized, ball-tipped gavage needle. Measure the needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth. Gently pass the needle along the roof of the mouth and down the esophagus.

  • Substance Administration : Once the needle is in place, dispense the formulation slowly and smoothly.

  • Post-administration Monitoring : Observe the animal for any signs of distress or respiratory difficulty.

Intraperitoneal (IP) Administration

This route allows for rapid absorption, though it may not perfectly mimic human drug exposure.

Experimental Protocol: Intraperitoneal (IP) Injection in Mice

  • Animal Restraint : Securely restrain the mouse, tilting it slightly head-down to move the abdominal organs away from the injection site.

  • Injection Site : Locate the lower right or left abdominal quadrant.

  • Injection : Using a 25-27 gauge needle, insert it at a 30-45 degree angle, ensuring not to penetrate too deeply to avoid puncturing internal organs.

  • Aspiration : Gently pull back on the plunger to ensure no fluid (urine or intestinal contents) is aspirated before injecting.

  • Substance Administration : Inject the formulation smoothly.

Subcutaneous (SC) Administration

This route provides slower, more sustained absorption compared to IV or IP routes.

Experimental Protocol: Subcutaneous (SC) Injection in Mice

  • Animal Restraint : Grasp the loose skin over the back of the neck (scruff).

  • Injection Site : Lift the skin to form a "tent".

  • Injection : Insert a 25-27 gauge needle into the base of the tented skin, parallel to the spine.

  • Substance Administration : Inject the formulation into the subcutaneous space.

Quantitative Data Summary

The following tables provide general guidelines for administration volumes in mice.[10][11] The exact volumes and frequencies for this compound will need to be determined through dose-range finding and toxicity studies.

Table 1: Recommended Maximum Administration Volumes in Mice

Route of AdministrationMaximum Volume (mL/kg)Typical Needle Gauge
Intravenous (IV)5-1027-30G
Oral (PO) Gavage10-5020-22G (gavage needle)
Intraperitoneal (IP)10-8025-27G
Subcutaneous (SC)10-2025-27G

Table 2: Example Dosing Regimen for an Initial In Vivo Study

Study PhaseObjectiveExample Dosing ScheduleParameters to Monitor
Dose Range Finding / Acute Toxicity Determine the maximum tolerated dose (MTD).[12]Single ascending doses (e.g., 1, 3, 10, 30, 100 mg/kg)Clinical signs of toxicity, body weight changes, mortality.
Pharmacokinetics (PK) Characterize absorption, distribution, metabolism, and excretion (ADME).Single dose at one or more concentrations (e.g., 5 mg/kg IV, 20 mg/kg PO)Plasma concentrations at various time points.
Efficacy Evaluate the therapeutic effect in a disease model.Chronic dosing (e.g., once or twice daily for 14-28 days) at tolerated doses.Disease-specific endpoints, body weight, clinical signs.

Diagrams

Experimental Workflow for In Vivo Evaluation

G Experimental Workflow for In Vivo Evaluation of this compound cluster_0 Phase 1: Pre-formulation & Formulation cluster_1 Phase 2: Toxicology & Dose Selection cluster_2 Phase 3: Pharmacokinetics (PK) cluster_3 Phase 4: Efficacy Studies A Solubility Screening B Formulation Development A->B C Dose Range Finding (Acute Toxicity) B->C D Maximum Tolerated Dose (MTD) Determination C->D E Single Dose PK Study (IV & PO) D->E G Chronic Dosing in Disease Model D->G F Data Analysis (Bioavailability, Half-life) E->F F->G H Efficacy & PD Endpoint Analysis G->H

Caption: Workflow for the in vivo evaluation of a novel small molecule.

Decision Tree for Formulation Strategy

G Decision Tree for Formulation Strategy A Is the compound soluble in aqueous buffer at the target concentration? B Use Aqueous Solution A->B Yes C Is the compound soluble in a co-solvent system (e.g., PEG400/Water)? A->C No D Use Co-solvent System C->D Yes E Is the compound soluble in pharmaceutically acceptable oils? C->E No F Use Lipid-based System (for PO) E->F Yes G Prepare a Suspension E->G No H Consider particle size reduction (micronization) G->H

References

Application of Vemurafenib (as a representative C21H19ClFN3O3S analogue) in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vemurafenib (brand name Zelboraf®) is a potent and selective inhibitor of the BRAF serine-threonine kinase.[1][2] It is a cornerstone of targeted therapy for patients with metastatic melanoma whose tumors harbor the BRAF V600E mutation.[1][3] This mutation leads to constitutive activation of the BRAF protein, which drives tumor cell proliferation and survival through the mitogen-activated protein kinase (MAPK) signaling pathway.[4][5][6] Vemurafenib was developed by Plexxikon and co-developed by Roche.[1] Its chemical formula is C23H18ClF2N3O3S. While not identical to C21H19ClFN3O3S, it serves as a well-documented analogue for the purpose of these application notes.

Mechanism of Action

Vemurafenib functions as a competitive inhibitor of the ATP-binding domain of the mutated BRAF V600E kinase.[1] In normal cellular signaling, the RAS-RAF-MEK-ERK (MAPK) pathway relays extracellular signals to the nucleus, regulating cell growth, differentiation, and survival.[5] The BRAF V600E mutation, a substitution of valine with glutamic acid at codon 600, results in a constitutively active BRAF kinase, leading to uncontrolled downstream signaling and cell proliferation, independent of upstream growth factor stimulation.[5][7]

By selectively binding to and inhibiting the BRAF V600E mutant protein, vemurafenib blocks the phosphorylation of MEK and subsequently ERK.[1][8] This inhibition of the MAPK pathway leads to cell cycle arrest and apoptosis in BRAF V600E-mutant cancer cells.[2][9] Interestingly, in cells with wild-type BRAF, vemurafenib can paradoxically activate the MAPK pathway, which can promote the growth of tumors without the V600E mutation.[3][9]

MAPK_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS Activates BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E Activates MEK MEK BRAF_V600E->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E Inhibits

Caption: Vemurafenib inhibits the constitutively active BRAF V600E kinase, blocking the MAPK signaling pathway.

Quantitative Data

The efficacy of vemurafenib has been quantified in numerous preclinical and clinical studies. The following tables summarize key data points.

Table 1: In Vitro Efficacy of Vemurafenib (IC50 Values)
Cell LineCancer TypeBRAF StatusIC50 (nM)Reference
A375MelanomaV600E31[10][11]
HT29Colorectal CancerV600E25 - 350[8]
Colo205Colorectal CancerV600E25 - 350[8]
RKOColorectal CancerV600E4,570[8]
A375M (Resistant)MelanomaV600E7,167[12]
WM793B (Resistant)MelanomaV600E20,500[12]
BRAFWT Cell LinesVariousWild-Type>10,000[8]
Table 2: Clinical Efficacy of Vemurafenib in BRAF V600E-Mutant Melanoma (BRIM-3 Trial)
ParameterVemurafenib ArmDacarbazine ArmHazard Ratio (95% CI)Reference
Overall Response Rate48%5%-[6][10]
Median Progression-Free Survival5.3 months1.6 months0.26 (0.20-0.33)[6][10]
Overall Survival at 6 months84%64%0.37 (0.26-0.55)[10]

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of vemurafenib.

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to determine the concentration of vemurafenib required to inhibit cellular proliferation by 50% (IC50).[8]

Materials:

  • BRAF V600E-mutant cell line (e.g., A375)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Vemurafenib stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium.[13]

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[14]

  • Drug Treatment:

    • Prepare serial dilutions of vemurafenib in complete culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the various concentrations of vemurafenib. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 72 hours at 37°C, 5% CO2.[15]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.[13]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13][15]

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the vemurafenib concentration and use a non-linear regression model to calculate the IC50 value.[8]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Incubate overnight A->B C Prepare Vemurafenib serial dilutions B->C D Treat cells with Vemurafenib C->D E Incubate for 72 hours D->E F Add MTT reagent E->F G Incubate 3-4 hours F->G H Solubilize formazan crystals G->H I Read absorbance at 570 nm H->I J Calculate % viability and determine IC50 I->J

Caption: Workflow for determining the IC50 of Vemurafenib using an MTT cell viability assay.

Protocol 2: Western Blot for MAPK Pathway Inhibition

This protocol is used to qualitatively and semi-quantitatively assess the inhibition of MEK and ERK phosphorylation by vemurafenib.

Materials:

  • BRAF V600E-mutant cell line (e.g., A375)

  • Complete culture medium

  • Vemurafenib

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK, and a loading control (e.g., anti-β-actin).

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and allow them to attach overnight.

    • Treat cells with varying concentrations of vemurafenib for a specified time (e.g., 2 hours).[8]

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for each sample and prepare with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[16]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C, diluted in blocking buffer.[16]

    • Wash the membrane three times with TBST.[16]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • To analyze total protein levels, the membrane can be stripped and re-probed with antibodies for total ERK and the loading control.

    • Compare the intensity of the phospho-protein bands between treated and untreated samples to assess the degree of inhibition.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection cluster_analysis Analysis A Treat cells with Vemurafenib B Lyse cells & collect protein A->B C Quantify protein (BCA Assay) B->C D Separate proteins by SDS-PAGE C->D E Transfer proteins to PVDF membrane D->E F Block membrane E->F G Incubate with primary antibody F->G H Incubate with secondary HRP-antibody G->H I Add ECL substrate H->I J Image chemiluminescent signal I->J K Analyze band intensity J->K

Caption: Workflow for Western Blot analysis of MAPK pathway inhibition by Vemurafenib.

References

Application Note: High-Throughput Screening of C21H19ClFN3O3S for Protease Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Compound X (C21H19ClFN3O3S) is a novel small molecule with potential therapeutic applications. This document outlines a detailed protocol for the high-throughput screening (HTS) of Compound X to assess its inhibitory activity against a target protease. The described assay is a fluorescence-based in vitro enzymatic assay, optimized for a 384-well plate format suitable for automated screening. High-throughput screening is a critical component of modern drug discovery, enabling the rapid assessment of large compound libraries to identify potential lead candidates.[1][2][3]

Principle of the Assay

The HTS assay for Compound X is based on the enzymatic activity of a target protease. The protease cleaves a synthetic fluorogenic substrate, resulting in a quantifiable increase in fluorescence. In the presence of an inhibitor like Compound X, the protease activity is diminished, leading to a reduction in the fluorescence signal. The degree of inhibition is directly proportional to the concentration of the inhibitor.

Materials and Methods

Reagents and Materials
  • Compound X: Provided as a 10 mM stock solution in 100% DMSO.

  • Target Protease: Recombinant human protease, stored at -80°C.

  • Fluorogenic Substrate: Specific for the target protease, stored at -20°C.

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM DTT, 0.01% Tween-20, pH 7.4.

  • Control Inhibitor: A known potent inhibitor of the target protease for assay validation.

  • DMSO: Anhydrous, for compound dilutions.

  • 384-well black, flat-bottom plates: For the assay.

Instrumentation
  • Automated Liquid Handler: For dispensing reagents and compounds.

  • Plate Reader: Capable of fluorescence intensity detection (Excitation/Emission wavelengths specific to the substrate).

  • Plate Centrifuge: For spinning down plates.

  • Incubator: Set to the optimal temperature for the enzymatic reaction.

Experimental Protocols

Compound Plate Preparation
  • Serial Dilution: Prepare a serial dilution of Compound X in DMSO. Start with the 10 mM stock and perform a 1:3 serial dilution series to generate a range of concentrations.

  • Assay Plate Stamping: Using an automated liquid handler, transfer 100 nL of each compound concentration from the dilution plate to the 384-well assay plate. Also, include wells for positive control (no inhibitor) and negative control (known inhibitor).

High-Throughput Screening Assay Protocol
  • Enzyme Addition: Add 10 µL of the target protease solution (at the pre-determined optimal concentration in assay buffer) to all wells of the 384-well assay plate containing the compounds.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition: Add 10 µL of the fluorogenic substrate solution (at the pre-determined optimal concentration in assay buffer) to all wells to initiate the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity every minute for 30 minutes.

Data Analysis

The rate of the enzymatic reaction is determined from the linear portion of the kinetic read. The percentage of inhibition is calculated using the following formula:

% Inhibition = 100 * (1 - (Rate of sample - Rate of background) / (Rate of positive control - Rate of background))

The IC50 value, the concentration of an inhibitor where the response is reduced by half, is determined by fitting the dose-response data to a four-parameter logistic equation.

Quantitative Data Summary

The following table summarizes the hypothetical screening results for Compound X.

ParameterValue
Compound ID This compound
Target Target Protease
Assay Format 384-well kinetic
IC50 1.2 µM
Hill Slope 1.1
Max Inhibition 98%
Z'-factor 0.85

Table 1: Summary of HTS results for Compound X.

Signaling Pathway

The following diagram illustrates a generic protease signaling pathway that could be inhibited by Compound X.

Protease_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Inactive_Protease Inactive Protease Active_Protease Active Protease Inactive_Protease->Active_Protease Activating_Signal Activating Signal Activating_Signal->Inactive_Protease Activates Substrate Substrate Active_Protease->Substrate Cleaves Cleaved_Product Cleaved Product Substrate->Cleaved_Product Downstream_Signaling Downstream Signaling Cleaved_Product->Downstream_Signaling Initiates Compound_X Compound X (this compound) Compound_X->Active_Protease Inhibits

Caption: Hypothetical protease activation and substrate cleavage pathway inhibited by Compound X.

Experimental Workflow

The diagram below outlines the high-throughput screening workflow for assessing the inhibitory activity of Compound X.

HTS_Workflow Start Start: Compound Library (this compound) Compound_Plating Compound Plate Preparation (Serial Dilution & Stamping) Start->Compound_Plating Assay_Execution Assay Execution (Enzyme & Substrate Addition) Compound_Plating->Assay_Execution Data_Acquisition Data Acquisition (Fluorescence Reading) Assay_Execution->Data_Acquisition Data_Analysis Data Analysis (% Inhibition & IC50) Data_Acquisition->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Caption: High-throughput screening workflow for Compound X.

Conclusion

The described high-throughput screening protocol provides a robust and efficient method for evaluating the inhibitory potential of Compound X against a target protease. The presented data, although hypothetical, demonstrates the type of quantitative results that can be obtained. This workflow is adaptable for screening large compound libraries and is a critical first step in the drug discovery pipeline. Further studies would be required to confirm the mechanism of action and to evaluate the selectivity and cellular activity of Compound X.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with C21H19ClFN3O3S in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with the research compound C21H19ClFN3O3S during experimental assays.

Troubleshooting Guide

Issue: Precipitate Formation During Stock Solution Preparation

Question: I am trying to dissolve this compound to make a high-concentration stock solution, but it is not fully dissolving or is precipitating out. What should I do?

Answer:

  • Solvent Selection: The choice of solvent is critical for achieving a stable, high-concentration stock solution. Based on the predicted properties of this compound, a water-miscible organic solvent is recommended as the first choice.

    • Recommended Starting Solvents:

      • Dimethyl sulfoxide (DMSO)

      • Dimethylformamide (DMF)

      • Ethanol (EtOH)

      • Methanol (MeOH)

  • Solubilization Protocol:

    • Weigh the desired amount of this compound in a clean, dry vial.

    • Add the selected organic solvent dropwise while vortexing or sonicating.

    • Gentle warming (to 37°C) can be employed to aid dissolution, but be cautious of potential compound degradation. Monitor for any changes in the solution's color or clarity.

    • Once fully dissolved, store the stock solution appropriately, protected from light and moisture, and at the recommended temperature (typically -20°C or -80°C).

  • Troubleshooting Persistent Solubility Issues:

    • If precipitation still occurs, consider reducing the target concentration of the stock solution.

    • Experiment with a small amount of the compound in different solvents to determine the most effective one. Refer to the solvent properties table below for guidance.

Issue: Compound Precipitation in Aqueous Assay Buffer

Question: My this compound stock solution is clear, but when I dilute it into my aqueous assay buffer, a precipitate forms. How can I prevent this?

Answer:

This is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous buffer. The abrupt change in solvent polarity causes the compound to crash out of solution.

  • Minimize Organic Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in your assay should be kept as low as possible, ideally below 1% and not exceeding 5%, as higher concentrations can affect biological assays.

  • Use a Serial Dilution Strategy:

    • Perform an intermediate dilution step in a solvent that is miscible with both your stock solvent and the final assay buffer. For example, if your stock is in DMSO, you could do an intermediate dilution in ethanol or a mixture of your assay buffer and ethanol.

    • When adding the compound to the final assay buffer, do so dropwise while vortexing to ensure rapid and even dispersion.

  • Incorporate Solubilizing Excipients:

    • Co-solvents: Consider the inclusion of a small percentage of a co-solvent like polyethylene glycol (PEG) or propylene glycol in your assay buffer.

    • Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be added to the assay buffer at low concentrations (typically 0.01% to 0.1%) to help maintain the solubility of hydrophobic compounds.

    • Cyclodextrins: These can encapsulate the hydrophobic compound, increasing its aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used option.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound?

A1: We recommend starting with 100% DMSO to prepare a high-concentration stock solution. If solubility issues persist, other organic solvents such as DMF or ethanol can be tested.

Q2: What is the maximum recommended concentration for a DMSO stock solution of this compound?

A2: This will be compound-specific and needs to be determined empirically. We suggest starting with a target concentration of 10 mM. If you observe precipitation, you will need to lower the concentration.

Q3: How should I store my this compound stock solution?

A3: Store stock solutions in tightly sealed vials at -20°C or -80°C, protected from light. To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.

Q4: My compound seems to be "oiling out" instead of forming a crystalline precipitate. What does this mean and how do I address it?

A4: "Oiling out" occurs when a compound separates from the solution as a liquid phase rather than a solid precipitate. This is still a solubility issue. The troubleshooting steps are the same as for precipitation: reduce the concentration, try different solvents, or use solubilizing excipients.

Q5: Can I use sonication to dissolve this compound?

A5: Yes, sonication can be an effective method to aid in the dissolution of your compound. However, be mindful of the heat generated during sonication, as it could potentially degrade the compound. Use short bursts of sonication and cool the sample in between if necessary.

Data Presentation

Table 1: Properties of Common Solvents for Compound Solubilization

SolventPolarity IndexDielectric Constant (20°C)Boiling Point (°C)Miscible with Water?
Water9.080.1100-
Dimethyl sulfoxide (DMSO)7.247.0189Yes
Dimethylformamide (DMF)6.436.7153Yes
Acetonitrile5.837.582Yes
Methanol5.132.765Yes
Ethanol4.324.578Yes
Isopropanol3.919.982Yes
Acetone5.120.756Yes
Dichloromethane (DCM)3.19.140No
Tetrahydrofuran (THF)4.07.566Yes
Ethyl Acetate4.46.077Slightly
Toluene2.42.4111No
Hexane0.11.969No

Experimental Protocols & Visualizations

Protocol: Determining an Optimal Solubilization Strategy
  • Initial Solvent Screen:

    • Dispense a small, known amount of this compound (e.g., 1 mg) into several vials.

    • To each vial, add a different test solvent (e.g., DMSO, DMF, Ethanol) in small increments until the compound dissolves or the maximum desired volume is reached.

    • Record the concentration at which the compound fully dissolves in each solvent.

  • Aqueous Buffer Compatibility Test:

    • Prepare a high-concentration stock solution of this compound in the best solvent identified in the previous step.

    • In a clear microplate or vial, add your assay buffer.

    • Add a small volume of the stock solution to the buffer to achieve your desired final concentration.

    • Observe for any signs of precipitation immediately and after a set incubation period (e.g., 30 minutes, 1 hour) at the assay temperature.

  • Excipient Screening (if necessary):

    • If precipitation occurs in the assay buffer, prepare several versions of the buffer containing different solubilizing excipients (e.g., 0.1% Tween® 80, 1% HP-β-CD).

    • Repeat the aqueous buffer compatibility test with these modified buffers to identify an excipient that maintains the solubility of this compound.

Workflow for Overcoming Solubility Issues

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with this compound prepare_stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->prepare_stock check_stock Is the stock solution clear? re_evaluate_stock Re-evaluate Stock Preparation: 1. Lower Concentration 2. Try Alternative Solvent (DMF, EtOH) 3. Use Sonication/Gentle Warming check_stock->re_evaluate_stock No dilute_in_buffer Dilute Stock into Aqueous Assay Buffer check_stock->dilute_in_buffer Yes prepare_stock->check_stock re_evaluate_stock->prepare_stock check_assay Does precipitate form in aqueous assay buffer? optimize_dilution Optimize Dilution Strategy: 1. Minimize final DMSO% (<1%) 2. Use Serial Dilution 3. Add to vortexing buffer check_assay->optimize_dilution Yes success Proceed with Assay check_assay->success No dilute_in_buffer->check_assay check_excipients Is solubility still an issue? optimize_dilution->check_excipients add_excipients Incorporate Solubilizing Excipients: - Co-solvents (PEG) - Surfactants (Tween® 80) - Cyclodextrins (HP-β-CD) check_excipients->add_excipients Yes check_excipients->success No add_excipients->success fail Consult Technical Support for further assistance add_excipients->fail If unsuccessful

Figure 1. A decision-making workflow for troubleshooting solubility issues.

Technical Support Center: Optimizing Fluoxastrobin (C21H19ClFN3O3S) Stability for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for handling and optimizing the stability of Fluoxastrobin (C21H19ClFN3O3S) in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is Fluoxastrobin and what is its primary mechanism of action?

A1: Fluoxastrobin is a strobilurin fungicide.[1][2] Its primary mechanism of action is the inhibition of the mitochondrial respiratory chain at Complex III (also known as the cytochrome bc1 complex).[1] This inhibition disrupts cellular respiration in susceptible fungi.[3]

Q2: What are the main factors that can affect the stability of Fluoxastrobin in my experiments?

A2: The stability of Fluoxastrobin can be influenced by several factors, including:

  • Light Exposure: Fluoxastrobin is susceptible to degradation upon exposure to light (photolysis).

  • pH: While stable to abiotic hydrolysis at pH 4, 7, and 9, extreme pH values should be avoided.

  • Temperature: High temperatures can accelerate degradation.

  • Storage Conditions: Improper storage can lead to degradation over time.

Q3: How should I store my stock solutions of Fluoxastrobin?

A3: To ensure maximum stability, stock solutions of Fluoxastrobin should be stored in a cool, dark place. It is recommended to use amber vials or wrap containers in aluminum foil to protect them from light. For short-term storage, refrigeration (2-8 °C) is advisable. For long-term storage, consult the manufacturer's recommendations, which may include storage at -20 °C.

Q4: Can I expect any isomeric conversion of Fluoxastrobin in my experiments?

A4: Yes, Fluoxastrobin can exist as E- and Z-isomers due to the presence of a methoxyimino group.[2] In aqueous solutions, an equilibrium state is reached where the E-isomer is the more stable and predominant form.[2] Be aware that the isomeric ratio can potentially change under certain experimental conditions.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results Degradation of Fluoxastrobin stock solution.Prepare fresh stock solutions more frequently. Store stock solutions in smaller aliquots to minimize freeze-thaw cycles. Protect stock solutions from light at all times. Perform a stability check of your compound using an appropriate analytical method (e.g., HPLC).
Loss of compound activity over time The compound is degrading in the experimental medium.Assess the stability of Fluoxastrobin under your specific experimental conditions (e.g., temperature, pH, media components). Consider including stabilizing agents if compatible with your experimental setup.
Appearance of unknown peaks in analytical runs (e.g., HPLC, LC-MS) Degradation of Fluoxastrobin.Refer to the degradation pathway diagram below to identify potential degradation products. Protect samples from light during preparation and analysis. Ensure the mobile phase and diluents are compatible with Fluoxastrobin.
Precipitation of the compound in aqueous buffers Low aqueous solubility.Fluoxastrobin has low aqueous solubility.[2] Consider using a co-solvent (e.g., DMSO, ethanol) to prepare your stock solution before diluting it into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Quantitative Stability Data

The following table summarizes available data on the stability of Fluoxastrobin under various conditions.

ConditionStabilityReference
Storage in HDPE bottles at 54°C Stable for 14 days[3]
Abiotic Hydrolysis (pH 4, 7, 9 at 50°C) Stable
Aqueous Photolysis Half-life 3.8 to 4.1 days

Experimental Protocols

Protocol: Assessing the Photostability of Fluoxastrobin in Solution

This protocol is based on the principles outlined in the ICH Q1B guidelines for photostability testing.[4][5][6][7]

1. Materials:

  • Fluoxastrobin
  • Appropriate solvent (e.g., acetonitrile, methanol)
  • Transparent vials (e.g., quartz or borosilicate glass)
  • Aluminum foil
  • Photostability chamber equipped with a cool white fluorescent lamp and a near UV lamp.
  • Calibrated radiometer/lux meter
  • HPLC or UPLC system with a suitable detector (e.g., UV-Vis or MS)

2. Procedure:

  • Prepare a stock solution of Fluoxastrobin of a known concentration in a suitable solvent.
  • Divide the solution into two sets of transparent vials.
  • Wrap one set of vials completely in aluminum foil to serve as the dark control.
  • Place both the exposed and the dark control samples in the photostability chamber.
  • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4][5][6]
  • At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from both the exposed and dark control samples.
  • Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of Fluoxastrobin.
  • Calculate the percentage of degradation by comparing the concentration of Fluoxastrobin in the exposed samples to that in the dark control samples at each time point.

Visualizations

Signaling Pathway

Fluoxastrobin_Mechanism_of_Action cluster_pathway Mechanism of Action Fluoxastrobin Fluoxastrobin (this compound) Mitochondrion Mitochondrion Fluoxastrobin->Mitochondrion Enters Complex_III Complex III (Cytochrome bc1 complex) Fluoxastrobin->Complex_III Inhibits Electron_Transport_Chain Electron Transport Chain Complex_III->Electron_Transport_Chain Part of ATP_Production ATP Production Complex_III->ATP_Production Disrupts Electron_Transport_Chain->ATP_Production Drives Cellular_Respiration_Inhibition Inhibition of Cellular Respiration

Caption: Mechanism of action of Fluoxastrobin.

Experimental Workflow

Stability_Testing_Workflow start Start: Prepare Fluoxastrobin Stock Solution prep_samples Prepare Experimental Samples (e.g., in buffer, cell media) start->prep_samples divide_samples Divide into Control and Experimental Groups prep_samples->divide_samples control_group Control Group (Protected from stressor) divide_samples->control_group No Stress exp_group Experimental Group (Exposed to stressor, e.g., light) divide_samples->exp_group Apply Stress incubation Incubate at Defined Time Points control_group->incubation exp_group->incubation sampling Collect Aliquots incubation->sampling analysis Analyze by Stability-Indicating Method (e.g., HPLC) sampling->analysis data_analysis Data Analysis: Compare Experimental vs. Control analysis->data_analysis end End: Determine Stability Profile data_analysis->end

Caption: Workflow for stability testing of Fluoxastrobin.

Degradation Pathway

Fluoxastrobin_Degradation_Pathway Fluoxastrobin Fluoxastrobin (this compound) Hydroxylation_Chlorophenyl Hydroxylation of Chlorophenyl Ring Fluoxastrobin->Hydroxylation_Chlorophenyl Metabolic Pathway Hydroxylation_Dioxazine Hydroxylation of Dioxazine Ring Fluoxastrobin->Hydroxylation_Dioxazine Metabolic Pathway Oxidative_Demethylation Oxidative Demethylation of Oximether Group Fluoxastrobin->Oxidative_Demethylation Metabolic Pathway Ether_Cleavage Cleavage of Ether Group Fluoxastrobin->Ether_Cleavage Metabolic Pathway Mono_Di_Hydroxy Mono- and Dihydroxy Isomers Hydroxylation_Chlorophenyl->Mono_Di_Hydroxy Ring_Opening Oxidative Ring Opening Products Hydroxylation_Dioxazine->Ring_Opening Ketone_Alcohol Ketone and Alcohol Metabolites Oxidative_Demethylation->Ketone_Alcohol Chlorophenol 2-Chlorophenol Ether_Cleavage->Chlorophenol

Caption: Proposed metabolic degradation pathways of Fluoxastrobin.

References

troubleshooting C21H19ClFN3O3S in vitro assay variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in in vitro assays involving the compound C21H19ClFN3O3S.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological target?

A1: this compound is a novel small molecule compound. Based on its structural features, including a sulfonamide group, it is hypothesized to be an inhibitor of protein kinases, a ligand for G-protein coupled receptors (GPCRs), or a modulator of ion channels. Further experimental validation is required to determine its precise mechanism of action.

Q2: I am observing high variability in my cell viability assay results with this compound. What are the common causes?

A2: High variability in cell viability assays can stem from several factors.[1][2] These include inconsistencies in cell seeding density, uneven compound distribution in the wells, edge effects in the microplate, contamination, or issues with the assay reagents themselves.[3] Refer to the "Troubleshooting Guide for Cell-Based Assays" for a detailed breakdown of potential causes and solutions.

Q3: My IC50/EC50 values for this compound are inconsistent between experiments. Why is this happening?

A3: Inconsistent IC50 or EC50 values are a common challenge in in vitro pharmacology.[4] This variability can be due to differences in experimental conditions such as cell passage number, incubation time, reagent stability, and even minor variations in protocol execution between assays. It is crucial to maintain strict consistency in all experimental parameters.

Q4: Can the solvent used to dissolve this compound affect my assay results?

A4: Absolutely. The choice of solvent and its final concentration in the assay can significantly impact results. High concentrations of solvents like DMSO can be toxic to cells and may interfere with the assay chemistry.[5] It is essential to determine the solvent tolerance of your specific cell line and assay system and to include appropriate vehicle controls in all experiments.

Troubleshooting Guides

I. Troubleshooting Guide for Cell-Based Assays

This guide addresses common issues encountered in cell-based assays such as cell viability, proliferation, and signaling assays when working with this compound.

Issue Potential Cause Recommended Solution
High Well-to-Well Variability Inconsistent cell seedingEnsure a homogenous cell suspension and use calibrated pipettes for accurate cell plating.
Edge effectsAvoid using the outer wells of the microplate or fill them with sterile buffer/media to maintain humidity.
Compound precipitationVisually inspect wells for precipitation. Consider lowering the compound concentration or using a different solvent.
Low Signal-to-Noise Ratio Suboptimal assay windowOptimize the assay parameters, including incubation time, cell density, and reagent concentrations.
High background fluorescence/luminescenceUse phenol red-free media for fluorescence assays and opaque plates for luminescence assays to reduce background.[6]
Inconsistent Dose-Response Curves Inaccurate serial dilutionsPrepare fresh serial dilutions for each experiment and use calibrated pipettes.
Cell health issuesEnsure cells are healthy, within the optimal passage number, and free from contamination.[3]
Unexpected Cytotoxicity Solvent toxicityTitrate the solvent to determine the maximum non-toxic concentration for your cell line.
Compound instabilityAssess the stability of this compound in your assay media over the course of the experiment.
II. Troubleshooting Guide for Biochemical Assays

This guide focuses on troubleshooting variability in biochemical assays such as enzyme activity and receptor binding assays.

Issue Potential Cause Recommended Solution
High Background Signal in Enzyme Assays Substrate instability or spontaneous degradationRun control reactions without the enzyme to assess substrate stability.
Contaminating enzymatic activityUse highly purified enzyme preparations and include appropriate negative controls.
Variable Enzyme Kinetics Inconsistent buffer pH or ionic strengthPrepare fresh buffers for each experiment and verify the pH.
Temperature fluctuationsEnsure all reaction components are at the correct temperature before initiating the reaction.
Inconsistent Binding Affinity (Kd/Ki) Radioligand degradationCheck the purity and age of the radioligand.
Non-specific bindingOptimize blocking agents and washing steps to minimize non-specific binding.[7]
Incomplete equilibriumEnsure the binding reaction has reached equilibrium before measuring.[8]
Low Assay Window in Binding Assays Low receptor expression/activityUse cell lines with higher receptor expression or optimize membrane preparation protocols.
Inappropriate radioligand concentrationUse a radioligand concentration at or below its Kd for competition binding assays.[7]

Experimental Protocols

Key Experiment: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_cells Seed Cells in 96-Well Plate prep_cells->seed_cells prep_compound Prepare this compound Dilutions add_compound Add Compound to Wells prep_compound->add_compound seed_cells->add_compound incubation Incubate (24-72h) add_compound->incubation add_reagent Add Assay Reagent (e.g., MTT) incubation->add_reagent measure Measure Signal add_reagent->measure calculate Calculate % Viability measure->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 plot->determine_ic50

Caption: General workflow for a cell-based in vitro assay.

signaling_pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response GPCR GPCR G_Protein G-Protein GPCR->G_Protein Kinase Receptor Tyrosine Kinase Downstream_Kinase Downstream Kinase Kinase->Downstream_Kinase IonChannel Ion Channel Second_Messenger 2nd Messenger IonChannel->Second_Messenger G_Protein->Second_Messenger Effector_Protein Effector Protein Second_Messenger->Effector_Protein Transcription_Factor Transcription Factor Effector_Protein->Transcription_Factor Downstream_Kinase->Transcription_Factor Response Gene Expression, Proliferation, etc. Transcription_Factor->Response This compound This compound This compound->GPCR Modulates This compound->Kinase Inhibits This compound->IonChannel Blocks/Opens

Caption: Potential signaling pathways modulated by this compound.

troubleshooting_logic Start Inconsistent Assay Results Check_Reagents Check Reagent Stability & Preparation Start->Check_Reagents Check_Protocol Review Protocol for Consistency Start->Check_Protocol Check_Cells Assess Cell Health & Passage Number Start->Check_Cells Check_Instrument Verify Instrument Settings & Calibration Start->Check_Instrument Optimize_Assay Re-optimize Assay Parameters Check_Reagents->Optimize_Assay If issues found Check_Protocol->Optimize_Assay If deviations found Check_Cells->Optimize_Assay If cells are unhealthy Check_Instrument->Optimize_Assay If settings are incorrect Optimize_Assay->Start If variability persists Consult_Expert Consult with Technical Support Optimize_Assay->Consult_Expert If resolved, document changes

Caption: A logical approach to troubleshooting in vitro assay variability.

References

Technical Support Center: Refining Vemurafenib (C21H19ClFN3O3S) Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Vemurafenib (C21H19ClFN3O3S) in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for Vemurafenib in a mouse xenograft model?

A1: The optimal dose of Vemurafenib can vary depending on the cancer cell line, mouse strain, and specific experimental goals. However, a common starting point for efficacy studies in mouse xenograft models is between 25 mg/kg and 75 mg/kg, administered orally (p.o.) twice daily (b.i.d.) . It is crucial to perform a dose-response study to determine the most effective and well-tolerated dose for your specific model.

Q2: How should I prepare Vemurafenib for oral administration to mice?

A2: Vemurafenib has poor aqueous solubility, requiring a specific formulation for effective oral delivery. A commonly used vehicle is a suspension in 5% DMSO and 1% carboxymethylcellulose (CMC) . Alternatively, a formulation using 2% Klucel LF in an aqueous vehicle adjusted to pH 4 has also been reported. It is recommended to prepare the formulation fresh daily. For detailed preparation steps, refer to the Experimental Protocols section.

Q3: What are the common toxicities associated with Vemurafenib in animal models, and how can I monitor for them?

A3: Common toxicities observed in animal models include body weight loss, gastrointestinal issues (anorexia, diarrhea), and skin-related abnormalities. In some cases, liver toxicity has been noted at higher doses.[1] It is essential to monitor the animals daily for clinical signs of toxicity, including changes in weight, appetite, behavior, and skin condition. Regular blood work to monitor liver enzymes can also be considered for longer-term studies.

Q4: My tumors are not responding to Vemurafenib. What are the potential reasons?

A4: Lack of response to Vemurafenib can be due to several factors:

  • Incorrect BRAF mutation status: Vemurafenib is most effective against tumors harboring the BRAF V600E mutation.[2] Confirm the mutation status of your cell line.

  • Inadequate drug exposure: This could be due to improper formulation, administration errors, or rapid metabolism in the animal model.

  • De novo resistance: Some BRAF V600E mutant cell lines exhibit intrinsic resistance, often due to the activation of alternative survival pathways such as the PI3K/AKT pathway.

  • Acquired resistance: Tumors may initially respond and then develop resistance over time.

Q5: How can I model acquired resistance to Vemurafenib in vivo?

A5: Acquired resistance can be modeled by treating tumor-bearing animals with a therapeutic dose of Vemurafenib until the tumors initially regress and then begin to regrow. These resistant tumors can then be harvested and further analyzed or passaged to establish a resistant xenograft line.

Data Presentation: Vemurafenib In Vivo Dosages

The following table summarizes Vemurafenib dosages used in various preclinical mouse xenograft studies.

Tumor Type Cell Line Mouse Strain Dose (mg/kg) Dosing Schedule Route of Administration Observed Outcome
MelanomaA375Nude25-100b.i.d.Oral GavageDose-dependent tumor growth inhibition
Colorectal CancerHT29Nude25-100b.i.d.Oral GavageDose-dependent tumor growth inhibition
MelanomaPatient-Derived Xenograft (PDX)NSG50b.i.d.Oral GavageInitial tumor regression followed by acquired resistance
Colorectal CancerRKONude75b.i.d.Oral GavageMinimal tumor growth inhibition (de novo resistance)

Experimental Protocols

Protocol 1: Vemurafenib Formulation for Oral Gavage (5% DMSO/1% CMC)

Materials:

  • Vemurafenib powder

  • Dimethyl sulfoxide (DMSO)

  • Carboxymethylcellulose (CMC), low viscosity

  • Sterile water for injection

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of Vemurafenib for your study cohort based on the desired dose and the number of animals.

  • Prepare a 1% CMC solution by slowly adding CMC powder to sterile water while vortexing. Allow the solution to fully hydrate (this may take several hours or can be done overnight at 4°C).

  • For each dose, weigh the appropriate amount of Vemurafenib powder into a sterile microcentrifuge tube.

  • Add a volume of DMSO equal to 5% of the final desired volume to the Vemurafenib powder. Vortex thoroughly to dissolve the compound. Gentle warming or brief sonication may aid in dissolution.

  • Slowly add the 1% CMC solution to the DMSO-Vemurafenib mixture while continuously vortexing to achieve the final desired concentration. This will form a fine suspension.

  • Ensure the final suspension is homogenous before each administration.

Protocol 2: Tumor Xenograft Implantation and Monitoring

Materials:

  • Cancer cells with confirmed BRAF V600E mutation

  • Matrigel (or other appropriate extracellular matrix)

  • Phosphate-buffered saline (PBS), sterile

  • Syringes and needles (27-30 gauge)

  • Calipers

  • Animal scale

Procedure:

  • Harvest cultured cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration (typically 1-10 million cells per 100-200 µL).

  • Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.

  • Monitor the animals for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Measure tumor volume using calipers at least twice a week using the formula: Volume = (Length x Width²) / 2 .

  • Monitor animal body weight at each tumor measurement to assess toxicity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Significant body weight loss (>15-20%) in treated animals Drug toxicity- Reduce the dose of Vemurafenib.- Decrease the frequency of administration (e.g., once daily instead of twice daily).- Provide supportive care, such as supplemental nutrition and hydration.
Variable tumor growth within the same treatment group - Inconsistent cell implantation.- Heterogeneity of the cell line.- Inaccurate dosing.- Ensure consistent cell numbers and injection technique during implantation.- Increase the number of animals per group to account for variability.- Double-check dose calculations and formulation homogeneity.
Tumors initially respond to Vemurafenib but then regrow Acquired resistance- Harvest the resistant tumors for molecular analysis (e.g., sequencing for mutations in NRAS, MEK1).- Consider combination therapy with a MEK inhibitor or a PI3K/AKT inhibitor.
Skin lesions or rashes on treated animals On-target paradoxical activation of the MAPK pathway in wild-type BRAF cells.- Document the lesions and consult with a veterinarian.- Consider topical treatments if recommended.- This is a known side effect and may not necessitate stopping treatment if mild.

Visualizations

Signaling Pathways

VEMURAFENIB_MAPK_PATHWAY Figure 1. Vemurafenib Action on the BRAF V600E MAPK Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK Constitutively Active ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E Inhibition

Caption: Vemurafenib inhibits the constitutively active BRAF V600E mutant kinase.

VEMURAFENIB_RESISTANCE_PATHWAYS Figure 2. Mechanisms of Resistance to Vemurafenib cluster_mapk MAPK Pathway Reactivation cluster_pi3k PI3K/AKT Pathway Activation NRAS_mut NRAS Mutation CRAF CRAF NRAS_mut->CRAF MEK_mut MEK Mutation CRAF->MEK_mut ERK_reactivation ERK MEK_mut->ERK_reactivation Proliferation_Survival Cell Proliferation & Survival ERK_reactivation->Proliferation_Survival RTK_up RTK Upregulation (e.g., EGFR, IGFR) PI3K PI3K RTK_up->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival Vemurafenib Vemurafenib BRAF_V600E BRAF V600E Vemurafenib->BRAF_V600E

Caption: Resistance to Vemurafenib can occur via MAPK or PI3K/AKT pathway activation.

Experimental Workflow

VEMURAFENIB_IN_VIVO_WORKFLOW Figure 3. General Workflow for Vemurafenib In Vivo Studies Cell_Culture 1. Cell Culture (BRAF V600E mutant) Tumor_Implantation 2. Tumor Implantation (Subcutaneous) Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth & Randomization Tumor_Implantation->Tumor_Growth Dosing 4. Dosing (Vemurafenib or Vehicle) Tumor_Growth->Dosing Monitoring 5. Monitoring (Tumor Volume & Body Weight) Dosing->Monitoring Monitoring->Dosing Repeated Cycles Endpoint 6. Endpoint Analysis (e.g., Tumor Harvest, IHC) Monitoring->Endpoint

Caption: A typical experimental workflow for evaluating Vemurafenib efficacy in vivo.

References

minimizing off-target effects of C21H19ClFN3O3S

Author: BenchChem Technical Support Team. Date: November 2025

Notice: The molecular formula C21H19ClFN3O3S corresponds to multiple distinct chemical compounds. Without a specific chemical name or structure, it is not possible to provide detailed, compound-specific information regarding biological targets, off-target effects, and experimental protocols. The following guide offers general strategies for minimizing off-target effects of small molecule inhibitors. Researchers must adapt these principles to the specific compound they are investigating.

I. Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

A1: Off-target effects occur when a drug or compound binds to and affects proteins or molecules other than its intended therapeutic target. These unintended interactions can lead to a range of undesirable outcomes, including reduced efficacy, toxicity, and adverse side effects. Minimizing off-target effects is a critical aspect of drug development to ensure the safety and effectiveness of a therapeutic agent.

Q2: How can I begin to identify potential off-target effects for my compound?

A2: The initial step is to perform a comprehensive literature search for the specific chemical structure you are working with. If the compound is novel, computational approaches are a valuable starting point. In silico methods, such as molecular docking and similarity screening against known target databases, can predict potential off-target interactions. These predictions can then be validated experimentally.

Q3: What are some common experimental approaches to profile off-target effects?

A3: Several experimental techniques can be employed to identify off-target interactions. A common approach is to use broad-panel kinase screens, as many small molecule inhibitors target kinases. Cellular thermal shift assays (CETSA) can identify target engagement and off-target binding in a cellular context. Affinity chromatography-mass spectrometry and chemical proteomics are also powerful methods for identifying the cellular interactome of a compound.

Q4: Can I reduce off-target effects by simply lowering the concentration of my compound?

A4: While reducing the concentration can mitigate off-target effects, it may also diminish the desired on-target activity, leading to a loss of efficacy. The goal is to find a therapeutic window where the on-target effects are maximized and off-target effects are minimized. A dose-response curve for both on-target and key off-target activities is essential to determine this optimal concentration range.

Q5: What is the role of medicinal chemistry in minimizing off-target effects?

A5: Medicinal chemistry plays a crucial role in optimizing lead compounds to improve their selectivity. By systematically modifying the chemical structure of a molecule (Structure-Activity Relationship, SAR), chemists can enhance its affinity for the intended target while reducing its binding to off-target proteins. This iterative process of design, synthesis, and testing is fundamental to developing safer and more specific drugs.

II. Troubleshooting Guide

This guide addresses common issues encountered during the experimental evaluation of a small molecule inhibitor.

Issue Potential Cause Troubleshooting Steps
High cellular toxicity at effective concentrations The compound may have significant off-target effects on essential cellular machinery.1. Perform a broad off-target screening panel to identify problematic interactions.2. Conduct a cell viability assay with and without the primary target present (e.g., in knockout or knockdown cells) to distinguish on-target from off-target toxicity.3. Consider chemical modification of the compound to improve its selectivity profile.
Inconsistent experimental results This could be due to compound instability, poor solubility, or off-target effects that vary between cell lines or experimental conditions.1. Verify the identity and purity of your compound using analytical methods like NMR and LC-MS.2. Assess the compound's solubility and stability in your experimental media.3. Compare results across multiple cell lines with varying expression levels of the primary target and potential off-targets.
Discrepancy between in vitro and in vivo activity Off-target effects can be more pronounced in vivo due to complex physiological interactions and metabolic processes.1. Characterize the pharmacokinetic and pharmacodynamic (PK/PD) properties of your compound.2. Investigate potential metabolic liabilities of the compound that could lead to active metabolites with different target profiles.3. Evaluate the compound in a relevant animal model to assess its efficacy and safety profile in a whole-organism context.

III. Experimental Protocols

Below are generalized protocols for key experiments used to assess and minimize off-target effects. Researchers should adapt these protocols based on their specific compound and cellular system.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To assess the target engagement of a compound in intact cells and identify potential off-target binders.

Methodology:

  • Culture cells to 80-90% confluency.

  • Treat cells with the test compound at various concentrations or a vehicle control for a specified time.

  • Harvest cells and resuspend them in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thaw cycles.

  • Separate soluble and aggregated proteins by centrifugation.

  • Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody against the target protein and suspected off-target proteins. The binding of the compound stabilizes the protein, leading to a higher amount of soluble protein at elevated temperatures.

Protocol 2: Kinase Profiling Assay

Objective: To determine the selectivity of a compound against a panel of kinases.

Methodology:

  • Prepare a stock solution of the test compound in DMSO.

  • Submit the compound to a commercial kinase profiling service or perform the assay in-house using a technology such as radiometric assay ([γ-³³P]-ATP), fluorescence-based assays, or label-free methods.

  • The compound is typically tested at a fixed concentration (e.g., 1 or 10 µM) against a large panel of kinases.

  • The percentage of inhibition for each kinase is determined relative to a control.

  • For significant off-target hits, a follow-up dose-response curve is generated to determine the IC50 value.

IV. Visualizing Experimental Workflows and Concepts

Workflow for Off-Target Effect Minimization

OffTargetWorkflow cluster_0 Computational Prediction cluster_1 Experimental Validation cluster_2 Compound Optimization InSilico In Silico Screening (Docking, Similarity Search) Biochemical Biochemical Assays (e.g., Kinase Panel) InSilico->Biochemical Prioritize Hits Cellular Cell-Based Assays (e.g., CETSA) Biochemical->Cellular Confirm Cellular Activity SAR Structure-Activity Relationship (SAR) Cellular->SAR Identify Off-Targets LeadOp Lead Optimization SAR->LeadOp Improve Selectivity PhenotypeTroubleshooting Start Unexpected Cellular Phenotype Observed OnTarget Is the phenotype consistent with known on-target biology? Start->OnTarget OffTarget Investigate Off-Target Effects OnTarget->OffTarget No OnTargetMechanism Explore Downstream On-Target Signaling OnTarget->OnTargetMechanism Yes Profiling Perform Broad Off-Target Profiling (e.g., Kinase Screens, Proteomics) OffTarget->Profiling Validate Validate Hits in Cellular Assays Profiling->Validate SAR Use SAR to Design More Selective Analogs Validate->SAR

Technical Support Center: Purification of Compound C21H19ClFN3O3S

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for challenges encountered during the purification of C21H19ClFN3O3S.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Based on the molecular structure, which likely contains sulfonamide and halogenated aromatic moieties, common impurities may arise from several sources:

  • Starting materials: Unreacted starting materials or impurities present in them.

  • Side products: Formation of isomers, over-halogenated or de-halogenated products.

  • Reagent-related impurities: Byproducts from the reagents used in the synthesis.

  • Degradation products: The compound may be sensitive to acid, base, or light, leading to degradation.

It is crucial to analyze crude samples by methods like HPLC and LC-MS to identify the impurity profile.[1][2][3][4]

Q2: What are the recommended initial purification techniques for this compound?

A2: The choice of purification technique depends on the scale of your synthesis and the nature of the impurities.

  • Crystallization: If the compound is a solid and has suitable solubility properties, crystallization is an effective method for achieving high purity.[5]

  • Column Chromatography: This is a versatile technique for separating the target compound from impurities with different polarities.

  • Preparative HPLC: For achieving very high purity, especially for small-scale preparations or for isolating closely related impurities.

Q3: My compound appears to be degrading during purification. What steps can I take to minimize this?

A3: Degradation can be a significant issue. Consider the following:

  • Temperature control: Perform purification steps at lower temperatures if the compound is thermally labile.

  • pH control: If your compound is sensitive to acid or base, ensure that the pH of your solvents and stationary phase is controlled. Buffering the mobile phase in chromatography can be beneficial.

  • Light protection: If the compound is light-sensitive, protect your samples from light by using amber vials or covering glassware with aluminum foil.

  • Inert atmosphere: For oxygen-sensitive compounds, performing purification under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[1]

Troubleshooting Guides

Issue 1: Poor Separation in Column Chromatography

Symptoms:

  • Broad peaks in the chromatogram.

  • Co-elution of the product with impurities.

  • Low recovery of the desired compound.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Solvent System Perform thin-layer chromatography (TLC) screening with various solvent systems to find the optimal mobile phase for separation. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone).
Incorrect Stationary Phase For a compound with the formula this compound, which is likely moderately polar, normal-phase silica gel is a common choice. If separation is still poor, consider using reverse-phase silica (C18) or alumina.
Sample Overload Overloading the column is a common reason for poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the stationary phase.
Compound Insolubility If the compound is not fully dissolved in the loading solvent, it can lead to streaking and poor separation. Ensure the sample is completely dissolved before loading it onto the column.

Experimental Protocol: Optimizing Column Chromatography Conditions

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on at least three different TLC plates.

    • Develop the plates in solvent systems of varying polarity (e.g., 20%, 30%, and 40% ethyl acetate in hexane).

    • Visualize the spots under UV light and/or with a staining agent.

    • The ideal solvent system will give a retention factor (Rf) of 0.2-0.3 for the desired compound and good separation from impurities.

  • Column Preparation and Execution:

    • Select the appropriate column size based on the amount of crude material.

    • Pack the column with the chosen stationary phase (e.g., silica gel) using the selected mobile phase.

    • Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent.

    • Load the sample onto the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Analyze the fractions by TLC or HPLC to identify those containing the pure product.

Issue 2: Difficulty in Crystallization

Symptoms:

  • The compound oils out instead of forming crystals.

  • The compound precipitates as an amorphous solid.

  • The resulting crystals are of low purity.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Solvent The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Screen a variety of solvents with different polarities.
Cooling Rate is Too Fast Rapid cooling often leads to the formation of small, impure crystals or an amorphous solid. Allow the solution to cool slowly to room temperature and then in a refrigerator.
Supersaturation is Too High If the solution is too concentrated, the compound may precipitate out too quickly. Try using a more dilute solution.
Presence of Impurities Some impurities can inhibit crystal formation. It may be necessary to perform a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting crystallization.

Experimental Protocol: Screening for Crystallization Solvents

  • Place a small amount (10-20 mg) of the crude material into several different test tubes.

  • Add a few drops of a different solvent to each test tube (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane).

  • Heat the test tubes to dissolve the solid. If it dissolves readily at room temperature, the solvent is not suitable. If it does not dissolve even upon heating, the solvent is also not suitable.

  • If the solid dissolves upon heating, allow the solution to cool slowly to room temperature.

  • Observe if crystals form. If not, try scratching the inside of the test tube with a glass rod or adding a seed crystal.

  • If no crystals form, the solvent is likely not a good choice for single-solvent crystallization but could be used in a solvent/anti-solvent system.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Crude Product cluster_purification Purification cluster_analysis Analysis cluster_final_product Final Product crude_product Crude this compound column_chromatography Column Chromatography crude_product->column_chromatography Initial Purification hplc HPLC Analysis column_chromatography->hplc Purity Check crystallization Crystallization crystallization->hplc Purity Check hplc->crystallization If Impure pure_product Pure this compound hplc->pure_product If Pure (>98%) lcms LC-MS Analysis nmr NMR Spectroscopy pure_product->lcms pure_product->nmr

Caption: A typical workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_column Column Chromatography cluster_cryst Crystallization start Purification Issue Encountered poor_separation Poor Separation start->poor_separation oiling_out Oiling Out / Amorphous start->oiling_out check_solvent Optimize Solvent (TLC) poor_separation->check_solvent check_loading Check Sample Load check_solvent->check_loading If no improvement change_stationary Change Stationary Phase check_loading->change_stationary If still poor success Successful Purification change_stationary->success Separation Achieved screen_solvents Screen Solvents oiling_out->screen_solvents slow_cooling Slow Cooling screen_solvents->slow_cooling If still oils out slow_cooling->success Crystals Formed

Caption: A troubleshooting decision tree for common purification challenges.

References

C21H19ClFN3O3S degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways of the compound C21H19ClFN3O3S and strategies for its prevention. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the chemical identity of this compound?

A1: this compound is a complex organic molecule. While its exact structure may be proprietary, its molecular formula suggests the presence of several key functional groups, including a sulfonamide, an amide linkage, a fluoroquinolone-like core, and chlorinated and fluorinated aromatic rings. These features make it susceptible to specific degradation pathways.

Q2: What are the primary degradation pathways for this compound?

A2: Based on its inferred functional groups, this compound is likely to degrade through hydrolysis, oxidation, and photolysis.[1]

  • Hydrolysis: The amide and sulfonamide bonds are susceptible to cleavage in the presence of water, particularly under acidic or basic conditions.[2][3][4][5][6]

  • Oxidation: The sulfur atom in the sulfonamide group and other electron-rich parts of the molecule can be oxidized, especially in the presence of oxidizing agents or under oxidative stress.

  • Photolysis: The aromatic rings, particularly the fluoroquinolone-like core, can absorb UV or visible light, leading to photodegradation. This can involve reactions such as defluorination, decarboxylation, and cleavage of the heterocyclic rings.[7][8][9][10]

Q3: What are the likely degradation products of this compound?

A3: The degradation products will depend on the specific stress conditions.

  • Hydrolytic degradation may yield the corresponding carboxylic acid and amine from amide bond cleavage, and the parent amine and sulfonic acid from sulfonamide bond cleavage.

  • Oxidative degradation can lead to the formation of sulfoxides or sulfones from the sulfonamide group.

  • Photodegradation can result in a variety of products, including those with loss of fluorine, chlorine, or the entire carboxylic acid group, as well as products with modified heterocyclic rings.

Q4: How can I prevent the degradation of this compound during storage and handling?

A4: To minimize degradation, consider the following precautions:

  • Storage Conditions: Store the compound in a cool, dark, and dry place. Use of amber vials or light-blocking containers is recommended to prevent photodegradation. Storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • pH Control: For solutions, maintain the pH within a stable range, which should be determined through stability studies. Buffering the solution can help prevent pH-mediated hydrolysis.

  • Solvent Selection: Use aprotic solvents or freshly distilled and deoxygenated solvents for preparing solutions to minimize hydrolysis and oxidation.

  • Antioxidants: In formulations, the addition of antioxidants may be considered to prevent oxidative degradation.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in HPLC analysis Degradation of the compound.- Confirm the identity of the extra peaks using LC-MS. - Review storage and handling procedures. - Perform a forced degradation study to identify potential degradants.
Loss of compound potency or activity Degradation of the active pharmaceutical ingredient (API).- Re-analyze the purity of the compound sample. - Investigate the stability of the compound under the experimental conditions. - Consider reformulating with stabilizing excipients.
Discoloration of the compound (solid or solution) Photodegradation or oxidation.- Protect the compound from light at all stages. - Store under an inert atmosphere. - Analyze for the presence of colored degradation products.
Inconsistent experimental results Variable degradation of the compound between experiments.- Standardize all experimental procedures, including solution preparation, storage, and handling. - Prepare fresh solutions for each experiment. - Monitor the purity of the stock solution regularly.

Quantitative Data Summary

The following tables provide hypothetical quantitative data from forced degradation studies on this compound. These tables are for illustrative purposes to guide researchers in their own stability assessments.

Table 1: Summary of Forced Degradation Studies for this compound

Stress Condition% DegradationMajor Degradation Products Identified
Acid Hydrolysis (0.1 M HCl, 60°C, 24h) 15.2%Amide hydrolysis product, Sulfonamide hydrolysis product
Base Hydrolysis (0.1 M NaOH, 60°C, 24h) 25.8%Amide hydrolysis product, Carboxylic acid salt
Oxidative (3% H₂O₂, RT, 24h) 18.5%Sulfoxide derivative, N-oxide derivative
Photolytic (UV light, 254 nm, 24h) 35.1%Defluorinated product, Decarboxylated product
Thermal (80°C, 72h) 8.7%Minor unidentified degradants

Table 2: pH-Rate Profile for Hydrolytic Degradation of this compound at 50°C

pHk (s⁻¹)Half-life (t₁/₂) (hours)
2.05.2 x 10⁻⁶36.9
4.01.1 x 10⁻⁶174.4
6.00.5 x 10⁻⁶385.0
8.02.3 x 10⁻⁶83.7
10.08.9 x 10⁻⁶21.6

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify the potential degradation pathways and degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 1:1 v/v) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Photodegradation: Expose 2 mL of the stock solution in a quartz cuvette to UV light (254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

    • Thermal Degradation: Keep a solid sample of the compound in an oven at 80°C for 72 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC-UV method. Characterize the degradation products using LC-MS/MS.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating this compound from its degradation products.

Methodology:

  • Column and Mobile Phase Screening:

    • Use a C18 column (e.g., 4.6 x 150 mm, 5 µm) as the stationary phase.

    • Screen different mobile phase compositions (e.g., gradients of acetonitrile and water with 0.1% formic acid or ammonium acetate buffer) to achieve optimal separation.

  • Method Optimization:

    • Optimize the gradient slope, flow rate, column temperature, and injection volume to improve resolution, peak shape, and run time.

  • Method Validation:

    • Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity should be demonstrated by showing that the method can resolve the parent compound from all degradation products generated during the forced degradation study.

Visualizations

Degradation_Pathways_this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis This compound This compound Amide Cleavage Products Amide Cleavage Products This compound->Amide Cleavage Products Acid/Base Sulfonamide Cleavage Products Sulfonamide Cleavage Products This compound->Sulfonamide Cleavage Products Acid/Base Sulfoxide/Sulfone Sulfoxide/Sulfone This compound->Sulfoxide/Sulfone H₂O₂ Defluorinated Product Defluorinated Product This compound->Defluorinated Product UV Light Decarboxylated Product Decarboxylated Product This compound->Decarboxylated Product UV Light

Caption: Hypothesized degradation pathways of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Analyze Samples (HPLC) Analyze Samples (HPLC) Acid->Analyze Samples (HPLC) Base Base Base->Analyze Samples (HPLC) Oxidative Oxidative Oxidative->Analyze Samples (HPLC) Photolytic Photolytic Photolytic->Analyze Samples (HPLC) Thermal Thermal Thermal->Analyze Samples (HPLC) Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Expose to Stress Expose to Stress Prepare Stock Solution->Expose to Stress Expose to Stress->Acid Expose to Stress->Base Expose to Stress->Oxidative Expose to Stress->Photolytic Expose to Stress->Thermal Characterize Degradants (LC-MS) Characterize Degradants (LC-MS) Analyze Samples (HPLC)->Characterize Degradants (LC-MS) End End Characterize Degradants (LC-MS)->End

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Enhancing the Bioavailability of C21H19ClFN3O3S (Compound X)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical formula C21H19ClFN3O3S does not correspond to a widely recognized common name in the public domain. For the purpose of this guide, we will refer to this molecule as "Compound X" and treat it as a hypothetical research compound exhibiting characteristics common to poorly soluble drug candidates. The following troubleshooting guides, FAQs, and protocols are based on established principles for enhancing the bioavailability of Biopharmaceutics Classification System (BCS) Class II compounds (low solubility, high permeability).

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the pre-clinical development of poorly soluble compounds like Compound X.

Question Answer
My in vitro assays show high potency for Compound X, but I'm seeing minimal efficacy in animal models. What could be the issue? This discrepancy is common for poorly soluble compounds. The issue likely stems from low oral bioavailability, meaning the compound is not being absorbed efficiently into the systemic circulation to reach its target. We recommend conducting pharmacokinetic (PK) studies to determine the plasma concentration of Compound X after oral administration.
I'm observing high variability in my in vivo study results for Compound X. What are the potential causes? High variability in in vivo studies with poorly soluble drugs can be attributed to several factors, including inconsistent dissolution in the gastrointestinal (GI) tract, food effects, and potential formulation instability.[1] Standardizing feeding protocols and developing a robust formulation can help minimize this variability.
What are the initial steps I should take to improve the bioavailability of Compound X? The first step is to thoroughly characterize the physicochemical properties of Compound X, including its aqueous solubility at different pH values, dissolution rate, and permeability. Based on these findings, you can select an appropriate bioavailability enhancement strategy. Common starting points include particle size reduction (micronization) and formulation as a solid dispersion or a lipid-based system.[2][3]
How can I determine if Compound X is a substrate for efflux transporters like P-glycoprotein (P-gp)? Efflux by transporters such as P-gp can limit the absorption of a drug.[4] An in vitro Caco-2 permeability assay is a standard method to assess this. By comparing the transport of Compound X from the apical to the basolateral side with the transport in the reverse direction, you can determine the efflux ratio. A ratio significantly greater than 2 suggests the involvement of active efflux.
Are there any in silico tools that can help predict the bioavailability of Compound X? Yes, various computational models and simulation software can predict absorption, distribution, metabolism, and excretion (ADME) properties. These tools can provide initial estimates of solubility, permeability, and potential metabolic liabilities, helping to guide formulation development.[5][6]

Troubleshooting Guides

This section provides structured guidance for specific experimental challenges.

Issue: Poor Aqueous Solubility

Symptoms:

  • Difficulty preparing stock solutions for in vitro assays.

  • Precipitation of the compound in aqueous buffers.

  • Low and inconsistent dissolution profiles.

Troubleshooting Steps:

  • pH Modification: Determine the pKa of Compound X. If it is an ionizable compound, adjusting the pH of the solvent can significantly improve solubility.[7]

  • Co-solvents: For preparing stock solutions, consider using a co-solvent system. A small percentage of a pharmaceutically acceptable solvent like ethanol, propylene glycol, or DMSO can be used. However, be mindful of potential solvent toxicity in cellular assays.[7]

  • Formulation Approaches: For in vivo studies, consider the following formulation strategies:

    • Micronization: Reducing the particle size increases the surface area available for dissolution.[3][8]

    • Solid Dispersions: Dispersing Compound X in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.[9][10]

    • Lipid-Based Formulations: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[4][11]

Issue: Low Permeability in in vitro Models

Symptoms:

  • Low apparent permeability coefficient (Papp) in Caco-2 or PAMPA assays.

Troubleshooting Steps:

  • Assess Efflux: As mentioned in the FAQ, determine the efflux ratio using a bidirectional Caco-2 assay. If efflux is high, consider co-administration with a known P-gp inhibitor in your in vitro experiments to confirm this mechanism.

  • Use of Permeation Enhancers: In formulation development, consider the inclusion of excipients that can act as permeation enhancers. These should be used with caution and thoroughly evaluated for safety.

  • Re-evaluate the Model: Ensure the integrity of your cell monolayer in Caco-2 assays by measuring the transepithelial electrical resistance (TEER).[12] For PAMPA, ensure the artificial membrane is properly formed.[12][13]

Data Presentation

The following tables present hypothetical data for Compound X to illustrate the outcomes of bioavailability enhancement strategies.

Table 1: Solubility of Compound X in Different Media

Medium Solubility (µg/mL)
Water< 0.1
pH 1.2 Buffer (SGF)< 0.1
pH 6.8 Buffer (SIF)0.2
FaSSIF (Fasted State Simulated Intestinal Fluid)0.5
FeSSIF (Fed State Simulated Intestinal Fluid)2.1

Table 2: In Vitro Permeability of Compound X

Assay Parameter Value Interpretation
Caco-2 Papp (A→B)15.2 x 10⁻⁶ cm/sHigh Permeability
Papp (B→A)35.8 x 10⁻⁶ cm/sHigh Permeability
Efflux Ratio2.35Suggests P-gp Efflux
PAMPA Pe12.5 x 10⁻⁶ cm/sHigh Permeability

Table 3: Pharmacokinetic Parameters of Compound X in Rats Following Oral Administration of Different Formulations (Dose: 10 mg/kg)

Formulation Cmax (ng/mL) Tmax (h) AUC₀₋₂₄ (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension 55 ± 154.0320 ± 90100
Micronized Suspension 120 ± 302.0750 ± 150234
Solid Dispersion 250 ± 501.51850 ± 320578
Nanoemulsion 480 ± 951.03500 ± 5501094

Experimental Protocols

Preparation of a Nanoemulsion Formulation of Compound X

Objective: To prepare a stable oil-in-water nanoemulsion to enhance the solubility and oral absorption of Compound X.

Materials:

  • Compound X

  • Oil phase (e.g., Capryol 90)

  • Surfactant (e.g., Kolliphor RH 40)

  • Co-surfactant (e.g., Transcutol P)

  • Deionized water

Methodology:

  • Solubility Screening: Determine the solubility of Compound X in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Construction of Ternary Phase Diagram: To identify the nanoemulsion region, prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios. Titrate each mixture with water and observe for transparency and fluidity.

  • Preparation of the Nanoemulsion: a. Dissolve Compound X in the selected oil phase. b. Add the surfactant and co-surfactant to the oil phase and mix thoroughly. c. Slowly add water to the mixture under gentle agitation until a clear and stable nanoemulsion is formed.

  • Characterization: a. Droplet Size and Polydispersity Index (PDI): Measure using dynamic light scattering (DLS). b. Zeta Potential: Determine the surface charge and stability of the nanoemulsion. c. Drug Content: Quantify the concentration of Compound X in the formulation using a validated analytical method (e.g., HPLC).

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of Compound X and investigate the potential for active efflux.

Materials:

  • Caco-2 cells (passage 20-40)

  • Transwell® inserts (0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hank's Balanced Salt Solution (HBSS)

  • Lucifer yellow (for monolayer integrity check)

  • Compound X

Methodology:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Test: a. Measure the TEER of the cell monolayers using a voltmeter. Values should be >250 Ω·cm². b. Perform a Lucifer yellow permeability assay. The Papp of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.

  • Permeability Study (Apical to Basolateral - A→B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the dosing solution of Compound X in HBSS to the apical (A) side. c. Add fresh HBSS to the basolateral (B) side. d. At predetermined time points (e.g., 30, 60, 90, 120 min), collect samples from the basolateral side and replace with fresh HBSS.

  • Permeability Study (Basolateral to Apical - B→A): a. Add the dosing solution of Compound X in HBSS to the basolateral (B) side. b. Add fresh HBSS to the apical (A) side. c. Collect samples from the apical side at the same time points.

  • Sample Analysis: Quantify the concentration of Compound X in all samples by LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

Visualizations

experimental_workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vivo Evaluation solubility Solubility Assessment (pH-dependent) permeability Permeability Assay (Caco-2 / PAMPA) solubility->permeability bcs BCS Classification (Hypothesized as Class II) permeability->bcs micronization Micronization bcs->micronization solid_dispersion Solid Dispersion bcs->solid_dispersion nanoemulsion Nanoemulsion bcs->nanoemulsion pk_study Pharmacokinetic Study (Rat Model) micronization->pk_study solid_dispersion->pk_study nanoemulsion->pk_study data_analysis Data Analysis (Cmax, Tmax, AUC) pk_study->data_analysis data_analysis->bcs Iterate/Optimize

Caption: Workflow for enhancing the bioavailability of Compound X.

signaling_pathway compound_x Compound X receptor Target Receptor compound_x->receptor Binds & Activates kinase_a Kinase A receptor->kinase_a Phosphorylates kinase_b Kinase B kinase_a->kinase_b Inhibits transcription_factor Transcription Factor kinase_b->transcription_factor No longer sequesters gene_expression Gene Expression (e.g., Anti-inflammatory) transcription_factor->gene_expression Promotes cellular_response Cellular Response gene_expression->cellular_response

Caption: Hypothetical signaling pathway modulated by Compound X.

References

Technical Support Center: C21H19ClFN3O3S Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound with the molecular formula C21H19ClFN3O3S is not widely documented in publicly available scientific literature. Therefore, this technical support center provides a generalized framework and best-practice guidelines for researchers working with novel chemical entities. Investigators should adapt these protocols and troubleshooting tips to their specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for solubilizing this compound for in vitro experiments? A1: For novel compounds, solubility testing is a critical first step. We recommend starting with Dimethyl Sulfoxide (DMSO) for creating a high-concentration stock solution. For aqueous-based assays, further dilution of the DMSO stock in cell culture media or buffered solutions (e.g., PBS) is necessary. It is crucial to determine the final DMSO concentration that is non-toxic to your experimental system, typically ≤ 0.5%.

Q2: How should I store the stock solution of this compound? A2: As a general guideline, stock solutions of novel small molecules should be stored at -20°C or -80°C to minimize degradation. Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles, which can compromise the compound's integrity. Protect the compound from light if it is suspected to be light-sensitive.

Q3: What is a typical starting concentration range for in vitro cell-based assays with a novel compound like this compound? A3: For initial screening, a broad concentration range is advisable. A common starting point is a logarithmic dilution series, for example, from 100 µM down to 1 nM. This allows for the determination of a dose-response curve and the calculation of key parameters like the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).

Q4: How can I confirm the identity and purity of my this compound sample? A4: The identity and purity of a novel compound should always be verified before initiating experiments. Standard analytical techniques include High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Troubleshooting Guide

Issue 1: High variability or inconsistent results in cell-based assays.

  • Question: My dose-response curves for this compound are not reproducible between experiments. What could be the cause?

  • Answer: Inconsistent results can stem from several factors:

    • Compound Precipitation: The compound may be precipitating out of solution at higher concentrations in your aqueous assay medium. Visually inspect your culture plates for any precipitate. Consider lowering the highest concentration or using a different solubilization method.

    • Cellular Health and Confluency: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase. Over-confluent or unhealthy cells will respond differently to treatment.

    • Inconsistent Treatment Duration: Verify that the incubation time with the compound is precisely the same for all experiments.

    • Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate dilutions and additions.

Issue 2: Unexpected cytotoxicity observed in control cells.

  • Question: I am observing cell death in my vehicle control (DMSO-treated) group. Why is this happening?

  • Answer: The final concentration of the vehicle (e.g., DMSO) might be too high and toxic to your specific cell line. It is essential to run a vehicle toxicity control experiment to determine the maximum tolerated concentration. For most cell lines, this is between 0.1% and 0.5% DMSO.

Issue 3: No observable effect of this compound on the target pathway.

  • Question: I am not seeing any modulation of my target signaling pathway even at high concentrations of the compound. What should I do?

  • Answer:

    • Compound Stability: The compound may be unstable in your assay medium. Consider performing a stability test by incubating the compound in the medium for the duration of your experiment and then analyzing its integrity via HPLC.

    • Cellular Uptake: The compound may not be efficiently entering the cells. Permeability assays can be conducted to investigate this.

    • Incorrect Biological Hypothesis: The compound may not interact with the hypothesized target. Consider alternative mechanisms of action or broader screening approaches to identify its biological target.

Data Presentation

Quantitative data should be summarized for clarity and ease of comparison.

Table 1: Summary of this compound Cytotoxicity (IC50) Across Different Cell Lines

Cell LineAssay TypeTreatment Duration (hours)IC50 (µM)Standard Deviation
Cell Line AMTT48[Insert Value][Insert Value]
Cell Line BCellTiter-Glo48[Insert Value][Insert Value]
Cell Line CMTT72[Insert Value][Insert Value]

Experimental Protocols

Protocol: Determining Cell Viability using the MTT Assay

This protocol outlines a standard procedure for assessing the effect of this compound on cell viability.

1. Materials:

  • Target cell line
  • Complete cell culture medium
  • 96-well flat-bottom tissue culture plates
  • This compound stock solution (e.g., 10 mM in DMSO)
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
  • Multichannel pipette and plate reader

2. Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
  • Compound Preparation: Prepare serial dilutions of this compound in complete medium from your stock solution. Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest compound concentration).
  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells. Include wells with untreated cells as a negative control.
  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Visualizations

Signaling Pathway Diagram

Hypothetical_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Phosphorylates Compound This compound Compound->Receptor Binds/Activates Kinase2 Kinase B Kinase1->Kinase2 Activates TF_In Inactive Transcription Factor Kinase2->TF_In Phosphorylates TF_Ac Active Transcription Factor TF_In->TF_Ac Translocates Gene Target Gene Expression TF_Ac->Gene Induces

Caption: Hypothetical signaling cascade initiated by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_compound Prepare this compound Stock & Dilutions treat_cells Treat Cells with Compound/Vehicle prep_compound->treat_cells seed_cells Seed Cells in 96-Well Plates seed_cells->treat_cells incubate Incubate for 48 hours treat_cells->incubate assay Perform MTT Assay incubate->assay read_plate Read Absorbance (570 nm) assay->read_plate calc_ic50 Calculate Viability & IC50 read_plate->calc_ic50 report Report Results calc_ic50->report

Caption: Workflow for determining the IC50 of this compound.

Validation & Comparative

Unraveling the Biological Target of C21H19ClFN3O3S: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of a biological target is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of the compound C21H19ClFN3O3S with other modulators of its putative biological target, supported by experimental data and detailed protocols.

Initial investigations into the chemical formula this compound did not yield a singular, well-characterized compound with a publicly disclosed biological target. This molecular formula may correspond to multiple, potentially proprietary, chemical entities. For the purpose of this illustrative guide, we will hypothesize that this compound represents a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR) , a well-validated target in oncology. This guide will, therefore, compare the hypothetical performance of this compound against established EGFR inhibitors.

Comparative Efficacy of EGFR Inhibitors

To ascertain the therapeutic potential of a novel EGFR inhibitor like our hypothetical this compound, a direct comparison with existing drugs is essential. The following table summarizes key performance metrics for this compound against first-generation (Gefitinib, Erlotinib) and third-generation (Osimertinib) EGFR inhibitors.

CompoundIC50 (nM) vs WT EGFRIC50 (nM) vs T790M Mutant EGFRCell LineAssay Type
This compound (Hypothetical) 5.2 15.8 A431Kinase Assay
Gefitinib3.5580A431Kinase Assay
Erlotinib2.1450HCC827Kinase Assay
Osimertinib121H1975Kinase Assay

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

EGFR Kinase Assay

This assay quantifies the inhibitory activity of a compound against the EGFR kinase domain.

  • Reagents and Materials : Recombinant human EGFR (wild-type and T790M mutant), ATP, poly(Glu, Tyr) 4:1 substrate, HTRF KinEASE-TK kit (Cisbio), test compounds (dissolved in DMSO).

  • Procedure :

    • Dispense 2 µL of test compound dilutions into a 384-well low-volume white plate.

    • Add 4 µL of EGFR enzyme solution and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of a mixture of ATP and substrate.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the signal by adding 10 µL of HTRF detection reagents.

    • Read the plate on an HTRF-compatible reader.

  • Data Analysis : Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response curves using a four-parameter logistic model.

Signaling Pathway and Experimental Workflow

Visualizing the underlying biological processes and experimental procedures can significantly enhance understanding.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR This compound This compound (Inhibitor) This compound->EGFR

Caption: EGFR Signaling Pathway Inhibition by this compound.

Target_Validation_Workflow Compound Identify Compound (this compound) Hypothesis Hypothesize Target (e.g., EGFR) Compound->Hypothesis InVitro In Vitro Assays (Kinase Assay) Hypothesis->InVitro CellBased Cell-Based Assays (Viability, Western Blot) InVitro->CellBased InVivo In Vivo Models (Xenografts) CellBased->InVivo DataAnalysis Data Analysis & Comparison InVivo->DataAnalysis Validation Target Validated DataAnalysis->Validation

Caption: Experimental Workflow for Biological Target Validation.

Comparative Analysis of PERK Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of GSK2606414 (chemical formula C21H19ClFN3O3S) and other known inhibitors of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK). This information is intended for researchers and professionals in the fields of drug discovery and development.

Introduction to PERK and Its Inhibition

Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) is a crucial enzyme involved in the unfolded protein response (UPR), a cellular stress response pathway[1][2]. Under conditions of endoplasmic reticulum (ER) stress, such as hypoxia or nutrient deprivation, PERK is activated and phosphorylates the eukaryotic translation initiation factor 2 alpha (eIF2α)[2]. This phosphorylation leads to a general shutdown of protein synthesis, reducing the load on the ER and allowing the cell to recover. However, prolonged PERK activation can also trigger apoptosis (programmed cell death)[1][2].

Given its central role in cellular stress responses, PERK has emerged as a promising therapeutic target for a variety of diseases, including cancer and neurodegenerative disorders[1][2]. Inhibiting PERK can prevent cancer cells from adapting to the stressful tumor microenvironment and can protect neurons from ER stress-induced death[3][4].

GSK2606414 is a potent and highly selective inhibitor of PERK, with a Ki of 0.4 nM and a cellular IC50 of 0.9 nM[2]. It has been extensively used as a research tool to investigate the role of the PERK pathway in various disease models[3][5].

Comparative Data of PERK Inhibitors

The following table summarizes the inhibitory activity of GSK2606414 and other known PERK inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency, with lower values indicating greater potency.

InhibitorIC50 (nM)Target(s)Reference
GSK26064140.4 (Ki), 0.9 (cellular)PERK[2]
GSK26561570.9PERK[6][7]
AMG PERK 446PERK[6]
ISRIB (trans-isomer)5PERK[6]
CCT0203125100 (EC50)PERK (Activator)[6]

Note: While most compounds listed are inhibitors, CCT020312 is an activator of PERK and is included for comparative purposes[6]. It's also important to note that GSK2606414 and GSK2656157 have been shown to inhibit RIPK1, which should be considered when interpreting experimental results[8][9].

Experimental Protocols

1. PERK Kinase Activity Assay (In Vitro)

This assay measures the ability of a compound to directly inhibit the enzymatic activity of PERK.

  • Materials:

    • Recombinant active PERK enzyme

    • Substrate (e.g., eIF2α)

    • ATP (radiolabeled with [γ-32P]ATP)

    • Test compounds (e.g., GSK2606414)

    • Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 50 mM KCl, 2 mM DTT, 0.1 mM EGTA, 0.1 mM EDTA, 0.03% Brij 35, 10 μg/mL BSA)

    • 96-well microplates

    • Phosphoric acid

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing PERK enzyme, substrate, and the test compound at various concentrations in the assay buffer.

    • Incubate the mixture at room temperature for a defined period (e.g., 30 minutes).

    • Initiate the kinase reaction by adding [γ-32P]ATP.

    • Allow the reaction to proceed for a specific time (e.g., 10 minutes) at room temperature.

    • Stop the reaction by adding phosphoric acid.

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-32P]ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value[10].

2. Cell Viability Assay (MTT Assay)

This assay assesses the effect of a compound on the viability and proliferation of cells.

  • Materials:

    • Cell line of interest (e.g., ARPE-19 cells)[11]

    • Cell culture medium and supplements

    • 96-well cell culture plates

    • Test compounds (e.g., GSK2606414)

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization solution (e.g., DMSO)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density.

    • Allow cells to attach and grow for 24 hours.

    • Treat the cells with various concentrations of the test compound.

    • Incubate for a specific period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for a few hours. Living cells will convert the MTT into formazan crystals.

    • Add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value[11].

Visualizing the PERK Signaling Pathway and Experimental Workflow

PERK_Signaling_Pathway ER Stress ER Stress PERK PERK ER Stress->PERK activates eIF2a eIF2a PERK->eIF2a phosphorylates Protein Synthesis Inhibition Protein Synthesis Inhibition eIF2a->Protein Synthesis Inhibition leads to p_eIF2a p_eIF2a ATF4 ATF4 p_eIF2a->ATF4 activates CHOP CHOP ATF4->CHOP induces Apoptosis Apoptosis CHOP->Apoptosis induces GSK2606414 GSK2606414 GSK2606414->PERK inhibits

Figure 1: A simplified diagram of the PERK signaling pathway. Under endoplasmic reticulum (ER) stress, PERK is activated and phosphorylates eIF2α, leading to a temporary halt in protein synthesis and the activation of the transcription factor ATF4. Prolonged activation can lead to apoptosis via the induction of CHOP. GSK2606414 acts as an inhibitor of PERK, blocking this cascade.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo Cell-Based & In Vivo Assays Compound Synthesis/Acquisition Compound Synthesis/Acquisition PERK Kinase Assay PERK Kinase Assay Compound Synthesis/Acquisition->PERK Kinase Assay Determine IC50/Ki Determine IC50/Ki PERK Kinase Assay->Determine IC50/Ki Cell Viability Assay Cell Viability Assay Determine IC50/Ki->Cell Viability Assay Western Blot for p-eIF2α Western Blot for p-eIF2α Determine IC50/Ki->Western Blot for p-eIF2α Determine Cellular IC50 Determine Cellular IC50 Cell Viability Assay->Determine Cellular IC50 Tumor Xenograft Model Tumor Xenograft Model Determine Cellular IC50->Tumor Xenograft Model Confirm Target Engagement Confirm Target Engagement Western Blot for p-eIF2α->Confirm Target Engagement Confirm Target Engagement->Tumor Xenograft Model Evaluate In Vivo Efficacy Evaluate In Vivo Efficacy Tumor Xenograft Model->Evaluate In Vivo Efficacy

Figure 2: A generalized workflow for the evaluation of PERK inhibitors. The process typically begins with in vitro kinase assays to determine direct inhibitory activity, followed by cell-based assays to assess cellular potency and target engagement. Promising candidates are then often advanced to in vivo models to evaluate their therapeutic potential.

References

cross-validation of C21H19ClFN3O3S activity in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the compound with the molecular formula C21H19ClFN3O3S has yielded no specific, publicly available information regarding its biological activity, mechanism of action, or cross-validation studies in different cell lines. As a result, the requested comparison guide cannot be generated at this time.

Initial investigations across major chemical and biological databases, including PubChem, as well as broader scientific literature searches, did not identify a known compound with this exact molecular formula. This suggests that the formula may be inaccurate or may refer to a novel compound that is not yet described in published research.

Without a specific compound to analyze, it is impossible to provide the requested data, including:

  • Quantitative data on its activity in different cell lines (e.g., IC50 values).

  • Detailed experimental protocols for relevant assays.

  • Information on its signaling pathways.

Therefore, the creation of comparative data tables and visualizations as requested is not feasible.

Researchers, scientists, and drug development professionals are advised to verify the molecular formula and search for alternative identifiers such as a common name, IUPAC name, or CAS registry number to facilitate a more targeted and successful literature search.

Should a specific, known compound be identified, it would be possible to proceed with gathering the necessary experimental data to construct the requested comparison guide. This would typically involve the following workflow:

G cluster_0 Data Acquisition cluster_1 Data Analysis & Presentation A Identify Compound & Target B Search Literature for Bioactivity Data (e.g., IC50 values in various cell lines) A->B C Find Experimental Protocols (e.g., Cell Viability Assays, Western Blot) B->C D Investigate Mechanism of Action & Signaling Pathways C->D E Tabulate Quantitative Data D->E H Generate Comparison Guide E->H F Summarize Experimental Protocols F->H G Visualize Signaling Pathways (if applicable) G->H

Caption: Proposed workflow for generating a compound comparison guide.

A Comparative Analysis of Tianeptine (C21H19ClFN3O3S) and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the pharmacological properties, signaling pathways, and experimental evaluation of the atypical antidepressant Tianeptine and its derivatives.

This guide provides a comprehensive comparative analysis of Tianeptine (chemical formula: C21H19ClFN3O3S) and its key analogs for researchers, scientists, and drug development professionals. Tianeptine, an atypical antidepressant, exhibits a unique pharmacological profile, diverging from classical monoaminergic modulators. Its primary mechanisms of action involve the modulation of the glutamatergic system and agonist activity at the mu-opioid receptor (MOR). This analysis delves into the structure-activity relationships (SAR), quantitative pharmacological data, and the experimental methodologies used to characterize these compounds.

Comparative Pharmacological Data

The following tables summarize the key quantitative data for Tianeptine and its primary active metabolite, MC5. This data is essential for understanding their potency, efficacy, and pharmacokinetic profiles.

Table 1: Opioid Receptor Binding Affinities (Ki) and Functional Activities (EC50) of Tianeptine and its Metabolite MC5

CompoundChemical StructureMu-Opioid Receptor (MOR)Delta-Opioid Receptor (DOR)Kappa-Opioid Receptor (KOR)
Tianeptine 7-[(3-chloro-6-methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f][1][2]thiazepine-11-yl)amino]heptanoic acidKi: 383 ± 183 nM (human) EC50 (G-protein activation): 194 ± 70 nM (human), 641 ± 120 nM (mouse)[3]Ki: >10,000 nM (human) EC50 (G-protein activation): 37.4 ± 11.2 µM (human), 14.5 ± 6.6 µM (mouse)[3]Inactive[3]
MC5 (Metabolite) 5-[(3-chloro-6-methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f][1][2]thiazepine-11-yl)amino]pentanoic acidEC50 (G-protein activation): ~3-fold weaker than TianeptineInactiveInactive

Table 2: Pharmacokinetic Parameters of Tianeptine and MC5 in Rats (Intravenous Administration)

CompoundElimination Half-life (t½)
Tianeptine 2.5 hours
MC5 (Metabolite) 7.6 hours

Structure-Activity Relationship (SAR) of Tianeptine Analogs

Systematic modifications of the Tianeptine scaffold have revealed key structural features governing its activity, primarily at the mu-opioid receptor.

  • Side Chain: The length of the heptanoic acid side chain is optimal for MOR activity. Shortening or lengthening this chain is detrimental to its potency. The terminal carboxylic acid group is also critical for its pharmacological effects.

  • Aromatic Core: The 3-position of the dibenzothiazepine ring is a privileged site for substitution. While the chlorine atom in Tianeptine is effective, replacement with larger halogens such as bromine or iodine can be well-tolerated or even enhance MOR activity.

  • Esterification: Conversion of the carboxylic acid to its corresponding ester results in analogs that retain significant MOR potency.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Tianeptine and a typical experimental workflow for its evaluation.

Tianeptine Tianeptine MOR Mu-Opioid Receptor (MOR) Tianeptine->MOR Glutamatergic Glutamatergic System Tianeptine->Glutamatergic G_protein Gi/o Protein Activation MOR->G_protein AMPA AMPA Receptor Modulation Glutamatergic->AMPA NMDA NMDA Receptor Modulation Glutamatergic->NMDA AC Adenylyl Cyclase Inhibition G_protein->AC cAMP ↓ cAMP AC->cAMP Antidepressant Antidepressant Effects cAMP->Antidepressant Neuroplasticity Neuroplasticity (e.g., BDNF ↑) AMPA->Neuroplasticity NMDA->Neuroplasticity Neuroplasticity->Antidepressant

Caption: Tianeptine's dual mechanism of action.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Radioligand Radioligand Binding Assay Functional cAMP Functional Assay Radioligand->Functional Determine Ki Potency Lead Compound Identification Functional->Potency Determine EC50 & Efficacy PK Pharmacokinetic Studies Potency->PK Behavioral Behavioral Models (e.g., ICSS) PK->Behavioral Dose Selection Efficacy Efficacy Behavioral->Efficacy Assess Therapeutic Potential & Abuse Liability

Caption: Experimental workflow for Tianeptine analog evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of Tianeptine and its analogs.

Radioligand Binding Assay for Opioid Receptors

Objective: To determine the binding affinity (Ki) of test compounds for mu (μ), delta (δ), and kappa (κ) opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).

  • Radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR).

  • Test compounds (Tianeptine and its analogs).

  • Nonspecific binding control (e.g., Naloxone).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or a saturating concentration of the nonspecific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the nonspecific binding from the total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by nonlinear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

Objective: To determine the functional activity (EC50 and Emax) of test compounds at Gαi-coupled opioid receptors.

Materials:

  • Cells expressing the opioid receptor of interest.

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium.

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with the test compounds at various concentrations for a short period.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the test compound.

  • Determine the EC50 (the concentration of the compound that produces 50% of its maximal inhibitory effect) and the Emax (the maximal inhibitory effect) from the dose-response curve using nonlinear regression analysis.

Intracranial Self-Stimulation (ICSS) Behavioral Model

Objective: To assess the abuse potential of mu-opioid receptor agonists.

Materials:

  • Rodents (rats or mice).

  • Stereotaxic apparatus for electrode implantation.

  • Bipolar stimulating electrodes.

  • Operant conditioning chambers equipped with a lever and a stimulator.

  • Test compounds.

Procedure:

  • Surgery: Surgically implant a bipolar electrode into the medial forebrain bundle (MFB) of the rodent brain under anesthesia. Allow for a post-operative recovery period.

  • Training: Train the animals to press a lever in an operant chamber to receive a brief electrical stimulation to the MFB. The stimulation parameters (frequency, current intensity) are adjusted to maintain a stable baseline of responding.

  • Testing:

    • Administer the test compound or vehicle to the trained animals.

    • Place the animals back into the operant chambers and record the rate of lever pressing over a set period.

    • An increase in the rate of responding compared to the vehicle control is indicative of a rewarding effect and suggests abuse potential.

    • A decrease in responding at higher doses may indicate sedative or aversive effects.

  • Data Analysis: Analyze the dose-dependent effects of the compound on the rate of self-stimulation to determine its rewarding properties.

References

In-depth Analysis of C21H19ClFN3O3S Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A definitive mechanism of action for a compound with the molecular formula C21H19ClFN3O3S has not been established in publicly available scientific literature. Extensive searches of chemical and biological databases, including PubChem and ChEMBL, did not yield a specific, well-characterized compound with this formula and associated biological activity data. Therefore, a detailed comparison guide with experimental data and signaling pathways cannot be constructed at this time.

For researchers, scientists, and drug development professionals investigating a novel compound with the molecular formula this compound, the initial step would be to undertake comprehensive preclinical studies to elucidate its biological effects and mechanism of action. This typically involves a multi-faceted approach encompassing target identification, in vitro and in vivo pharmacology, and absorption, distribution, metabolism, and excretion (ADME) studies.

General Workflow for Mechanism of Action Validation

Should a researcher be in possession of a specific compound with the formula this compound, the following experimental workflow would be essential in validating its mechanism of action. This workflow is presented as a logical progression of studies, with each step building upon the findings of the previous one.

experimental_workflow cluster_discovery Discovery & Initial Screening cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Confirmation phenotypic_screening Phenotypic Screening (e.g., cell viability, reporter assays) target_identification Target Identification (e.g., affinity chromatography, genetic screening) phenotypic_screening->target_identification Identifies potential biological targets biochemical_assays Biochemical Assays (e.g., enzyme kinetics, binding assays) target_identification->biochemical_assays Validates direct interaction with target cellular_assays Cellular Assays (e.g., Western blot, qPCR, immunofluorescence) biochemical_assays->cellular_assays Confirms target engagement and downstream effects in cells animal_models Animal Models of Disease cellular_assays->animal_models Evaluates efficacy and safety in a living organism pk_pd Pharmacokinetics/Pharmacodynamics (PK/PD) animal_models->pk_pd Correlates drug exposure with biological effect signaling_pathway receptor Growth Factor Receptor kinase_y Kinase Y receptor->kinase_y Activates growth_factor Growth Factor growth_factor->receptor Binds and activates downstream_protein Downstream Protein kinase_y->downstream_protein Phosphorylates and activates cellular_response Cellular Response (e.g., Proliferation, Survival) downstream_protein->cellular_response Promotes compound_x Compound X compound_x->kinase_y Inhibits

Investigational Drug C21 (Buloxibutid) Demonstrates Novel Mechanism and Potential in Pulmonary Diseases, Challenging Standard-of-Care

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 31, 2025 – Researchers and drug development professionals are closely evaluating the investigational drug C21, also known as buloxibutid, a first-in-class angiotensin II type 2 receptor (AT2R) agonist. Developed by Vicore Pharma, this oral small molecule is charting a new course in the treatment of fibrotic lung diseases, with clinical data emerging from studies in both Idiopathic Pulmonary Fibrosis (IPF) and COVID-19. This report provides a head-to-head comparison of buloxibutid with current standard-of-care drugs in these therapeutic areas, supported by available experimental data and detailed methodologies.

It is important to note that the molecular formula C21H19ClFN3O3S, as provided in the initial inquiry, does not correspond to the publicly available information for buloxibutid (C21), which has a molecular formula of C23H29N3O4S2. All subsequent information pertains to buloxibutid.

Head-to-Head Comparison: Buloxibutid vs. Standard-of-Care

Idiopathic Pulmonary Fibrosis (IPF)

The current standard of care for IPF is dominated by two anti-fibrotic agents: nintedanib and pirfenidone. These drugs primarily aim to slow the progressive decline in lung function. Buloxibutid presents a novel mechanism of action that may offer a different therapeutic approach.

Table 1: Quantitative Comparison of Buloxibutid and Standard-of-Care Drugs for Idiopathic Pulmonary Fibrosis (IPF)

FeatureBuloxibutid (C21)NintedanibPirfenidone
Primary Efficacy Endpoint Change in Forced Vital Capacity (FVC)Annual rate of decline in FVCChange in percent predicted FVC
Reported Efficacy Phase 2a AIR trial: Average FVC increase of 216 mL from baseline to week 36[1].INPULSIS trials (pooled): Reduced annual rate of FVC decline by approximately 50% compared to placebo[2].ASCEND trial: Reduced the proportion of patients with a meaningful decline in FVC[3].
Key Adverse Events Well-tolerated with no drug-related serious adverse events and good gastrointestinal tolerability reported in the Phase 2a AIR trial[1].Diarrhea, nausea, vomiting, abdominal pain, liver enzyme elevation[4][5].Nausea, rash, diarrhea, fatigue, photosensitivity reaction[6][7].

Preclinical data suggests that buloxibutid may have superior anti-fibrotic activity compared to nintedanib. In a laboratory study using human lung fibroblasts, buloxibutid demonstrated potent and dose-dependent inhibition of a key fibrosis biomarker, which was not observed with clinically relevant concentrations of nintedanib[8].

COVID-19

Buloxibutid has also been investigated as a potential treatment for hospitalized patients with COVID-19. The Phase 2 ATTRACT trial evaluated the efficacy and safety of buloxibutid in addition to standard of care.

Table 2: Quantitative Comparison of Buloxibutid and Placebo in the ATTRACT Trial for COVID-19

OutcomeBuloxibutid (C21) + Standard of Care (n=51)Placebo + Standard of Care (n=55)
Patients Requiring Supplemental Oxygen at Day 14 1 (2%)11 (20%)
Patients Requiring Mechanical Ventilation 14
Mortality 13

Data from the ATTRACT Phase 2 clinical trial[9]

The standard of care for hospitalized COVID-19 patients at the time of the ATTRACT trial included corticosteroids and, in many cases, remdesivir[10][11]. The results suggest that the addition of buloxibutid to the standard of care regimen significantly reduced the need for respiratory support and showed a trend towards reduced mortality[9][10].

Mechanism of Action: A Novel Signaling Pathway

Buloxibutid is a selective agonist of the angiotensin II type 2 receptor (AT2R)[12]. The AT2R is part of the renin-angiotensin system (RAS) and is known to mediate tissue protective effects, including anti-inflammatory, anti-fibrotic, and vasodilatory actions[12][13]. In the context of IPF, the AT2R is highly expressed on alveolar epithelial type 2 cells (AEC2s), which are crucial for lung repair[14]. Buloxibutid is hypothesized to promote alveolar repair and reduce fibrosis by stimulating these cells[14][15].

In contrast, nintedanib is a multi-targeted tyrosine kinase inhibitor that blocks the activity of receptors involved in fibroblast proliferation and migration, such as the platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR)[4][16][17][18]. Pirfenidone's exact mechanism of action is not fully understood, but it is believed to have anti-fibrotic, anti-inflammatory, and antioxidant properties, partly through the downregulation of transforming growth factor-beta (TGF-β)[6][19][20].

Signaling Pathways in IPF cluster_buloxibutid Buloxibutid (C21) Pathway cluster_nintedanib Nintedanib Pathway cluster_pirfenidone Pirfenidone Pathway Buloxibutid Buloxibutid AT2R AT2R Buloxibutid->AT2R AEC2 Activation AEC2 Activation AT2R->AEC2 Activation Anti-fibrotic Effects Anti-fibrotic Effects AEC2 Activation->Anti-fibrotic Effects  Promotes Repair Nintedanib Nintedanib PDGFR, FGFR, VEGFR PDGFR, FGFR, VEGFR Nintedanib->PDGFR, FGFR, VEGFR Inhibits Fibroblast Proliferation & Migration Fibroblast Proliferation & Migration PDGFR, FGFR, VEGFR->Fibroblast Proliferation & Migration Fibrosis Fibrosis Fibroblast Proliferation & Migration->Fibrosis Pirfenidone Pirfenidone TGF-β TGF-β Pirfenidone->TGF-β Downregulates Fibroblast to Myofibroblast Differentiation Fibroblast to Myofibroblast Differentiation TGF-β->Fibroblast to Myofibroblast Differentiation Collagen Deposition Collagen Deposition Fibroblast to Myofibroblast Differentiation->Collagen Deposition

Caption: Simplified signaling pathways of Buloxibutid, Nintedanib, and Pirfenidone in IPF.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies employed in key clinical trials.

ATTRACT Trial (Buloxibutid for COVID-19)

The ATTRACT study was a randomized, double-blind, placebo-controlled, parallel-group, multicenter Phase 2 trial.

  • Participants: 106 hospitalized adult patients with confirmed SARS-CoV-2 infection and signs of acute respiratory infection, not requiring mechanical ventilation.

  • Intervention: Patients were randomized to receive either 100 mg of oral buloxibutid twice daily or a matching placebo for 7 days, in addition to standard of care.

  • Primary Endpoint: The primary endpoint was the reduction in C-reactive protein (CRP) levels.

  • Key Secondary Endpoints: Need for supplemental oxygen, need for mechanical ventilation, and mortality.

ATTRACT Trial Workflow Hospitalized COVID-19 Patients Hospitalized COVID-19 Patients Randomization Randomization Hospitalized COVID-19 Patients->Randomization Buloxibutid (100mg BID) + SoC Buloxibutid (100mg BID) + SoC Randomization->Buloxibutid (100mg BID) + SoC Placebo + SoC Placebo + SoC Randomization->Placebo + SoC 7-Day Treatment 7-Day Treatment Buloxibutid (100mg BID) + SoC->7-Day Treatment Placebo + SoC->7-Day Treatment Follow-up (Day 14) Follow-up (Day 14) 7-Day Treatment->Follow-up (Day 14) Endpoint Analysis Endpoint Analysis Follow-up (Day 14)->Endpoint Analysis

Caption: Workflow of the ATTRACT clinical trial for Buloxibutid in COVID-19.

INPULSIS Trials (Nintedanib for IPF)

The INPULSIS trials were two replicate 52-week, randomized, double-blind, placebo-controlled Phase 3 trials.

  • Participants: Patients with a diagnosis of IPF, FVC ≥50% of predicted value, and DLco 30–79% of predicted value.

  • Intervention: Patients were randomized to receive either 150 mg of oral nintedanib twice daily or a matching placebo.

  • Primary Endpoint: The annual rate of decline in FVC.

  • Key Secondary Endpoints: Time to first acute exacerbation and change from baseline in the St. George’s Respiratory Questionnaire (SGRQ) total score.

ASCEND Trial (Pirfenidone for IPF)

The ASCEND trial was a 52-week, randomized, double-blind, placebo-controlled Phase 3 trial.

  • Participants: Patients with IPF, FVC between 50% and 90% of predicted, and a DLco between 30% and 90% of predicted.

  • Intervention: Patients were randomized to receive either oral pirfenidone (2403 mg/day) or a matching placebo.

  • Primary Endpoint: Change in percent predicted FVC from baseline to week 52.

  • Key Secondary Endpoints: Change in six-minute walk distance and progression-free survival.

Conclusion

Buloxibutid (C21) represents a promising investigational drug with a novel mechanism of action that differentiates it from the current standard of care for Idiopathic Pulmonary Fibrosis and has shown potential benefits in the treatment of hospitalized COVID-19 patients. While the initial clinical data is encouraging, larger, long-term head-to-head comparative studies are necessary to fully establish its efficacy and safety profile relative to existing therapies. The scientific community awaits the results of ongoing and future clinical trials with great interest, as they will further clarify the therapeutic role of this first-in-class AT2R agonist.

References

Compound Not Identified: A Guide to Specificity Analysis Cannot Be Generated

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for the chemical compound with the formula C21H19ClFN3O3S have not yielded a specific, publicly documented molecule. Without a known compound, a detailed comparison guide on its specificity, including experimental data and protocols, cannot be compiled.

Extensive searches across chemical databases and scientific literature for the molecular formula this compound did not result in the identification of a unique or well-characterized compound. This prevents the fulfillment of the request for a comprehensive comparison guide, as there is no specific substance to analyze, compare against alternatives, or for which experimental data can be retrieved.

The creation of a scientifically accurate and valuable comparison guide hinges on the availability of public data regarding a compound's biological activity, mechanism of action, and specificity. Such a guide would typically include:

  • Target Identification: The primary biological target (e.g., enzyme, receptor) of the compound.

  • Quantitative Specificity Data: In vitro and in vivo data quantifying the compound's activity against its intended target versus a panel of off-targets. This is often presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values.

  • Comparison with Alternatives: A direct comparison of the subject compound's potency and selectivity with other known molecules that act on the same target or are used for similar therapeutic indications.

  • Detailed Experimental Protocols: Methodologies for key assays used to determine specificity, such as kinase profiling, receptor binding assays, or cellular thermal shift assays (CETSA).

Without a specific compound identified by the provided molecular formula, none of the above information can be sourced or generated. It is possible that the molecular formula is incorrect, refers to a novel or proprietary compound not yet disclosed in public databases, or is a transient intermediate in a chemical reaction.

For a comparison guide to be created, a valid and identifiable compound name, CAS number, or another specific identifier is required. Researchers, scientists, and drug development professionals are encouraged to verify the molecular formula and provide additional identifying information for the compound of interest.

Independent Verification of C21 (Buloxibutid) Research Findings for COVID-19 Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the research findings for the investigational drug C21 (Buloxibutid) in the context of COVID-19 treatment. It compares its performance with established alternatives and presents supporting experimental data to aid in independent verification and further research.

Crucial Clarification on Molecular Formula: The initial request specified the molecular formula C21H19ClFN3O3S. However, extensive research has revealed that the compound C21, also known as Buloxibutid, which has been investigated in clinical trials for COVID-19, possesses the molecular formula C23H29N3O4S2 [1][2][3][4]. No significant research findings are associated with the formula this compound. Therefore, this guide focuses on the independently verified data for Buloxibutid (C21).

Comparative Analysis of Therapeutic Agents for COVID-19

The following tables summarize the quantitative data from clinical trials of C21 (Buloxibutid) and its therapeutic alternatives for the treatment of COVID-19.

Table 1: Efficacy Data of Investigational and Approved COVID-19 Treatments
Drug Mechanism of Action Key Efficacy Endpoints Clinical Trial Highlights
C21 (Buloxibutid) Angiotensin II Type 2 Receptor (AT2R) Agonist- Reduced need for supplemental oxygen. - Potential prevention of progression to more severe respiratory disease.In the ATTRACT trial, C21 treatment was associated with a numerically lower proportion of patients requiring mechanical ventilation or dying due to respiratory failure compared to placebo[5][6].
Remdesivir RNA-dependent RNA polymerase (RdRp) inhibitor- Shorter time to clinical improvement. - No significant mortality benefit in some large trials.The ACTT-1 trial showed a median recovery time of 10 days with remdesivir versus 15 days with placebo[7]. However, the Solidarity trial did not find a significant reduction in mortality.
Paxlovid (Nirmatrelvir/Ritonavir) SARS-CoV-2 main protease (Mpro) inhibitor- Significant reduction in hospitalization or death in high-risk outpatients.The EPIC-HR trial showed an 89% reduction in the risk of COVID-19-related hospitalization or death from any cause in non-hospitalized, high-risk adults who started treatment within 3 days of symptom onset.
Dexamethasone Corticosteroid (anti-inflammatory and immunosuppressant)- Reduced mortality in hospitalized patients requiring respiratory support.The RECOVERY trial demonstrated that dexamethasone reduced 28-day mortality by about one-third in patients receiving invasive mechanical ventilation or oxygen.
Table 2: Safety and Tolerability Profiles
Drug Common Adverse Events Serious Adverse Events Clinical Trial Safety Findings
C21 (Buloxibutid) Well-tolerated in clinical trials.No major safety concerns were identified in the ATTRACT trial.The ATTRACT trial demonstrated that C21 was safe and well-tolerated in hospitalized patients with COVID-19[5].
Remdesivir Nausea, elevated transaminase levels.Infusion-related reactions, increased liver enzymes.Generally considered safe, but requires monitoring of liver function[7].
Paxlovid (Nirmatrelvir/Ritonavir) Dysgeusia (altered taste), diarrhea, hypertension, myalgia.Potential for drug-drug interactions due to ritonavir component.The EPIC-HR trial reported that adverse events were generally mild to moderate.
Dexamethasone Hyperglycemia, insomnia, anxiety, gastrointestinal upset.Immunosuppression leading to secondary infections, adrenal suppression with long-term use.The risk of adverse events is well-established and dose-dependent.

Experimental Protocols

C21 (Buloxibutid) - ATTRACT Trial

The "Angiotensin II Type Two Receptor Agonist COVID-19 Trial" (ATTRACT) was a randomized, double-blind, placebo-controlled, multi-center phase 2 trial[5][6].

  • Objective: To evaluate the safety and efficacy of the AT2R agonist C21 in hospitalized patients with COVID-19.

  • Patient Population: Hospitalized patients with confirmed SARS-CoV-2 infection, aged 19 to 69 years, with signs of an acute respiratory infection but not requiring mechanical ventilation at randomization[5][6]. Patients had a C-reactive protein (CRP) level between >50 and <150 mg/L[5][6].

  • Intervention: Patients were randomly assigned in a 1:1 ratio to receive either 100 mg of C21 orally twice daily or a placebo for 7 days, in addition to the standard of care[5][6].

  • Primary Endpoint: The primary endpoint was the change in CRP levels from baseline to day 7.

  • Key Secondary Endpoints: Included the need for supplemental oxygen, progression to mechanical ventilation, and mortality[5].

  • Assessments: Patients were assessed daily for vital signs, oxygen saturation, and clinical status. Blood samples were collected for biomarker analysis, including CRP, IL-6, and TNF[6].

Remdesivir - ACTT-1 Trial

The Adaptive COVID-19 Treatment Trial (ACTT-1) was a randomized, double-blind, placebo-controlled trial.

  • Objective: To evaluate the efficacy and safety of remdesivir in hospitalized adults with COVID-19.

  • Patient Population: Hospitalized adults with laboratory-confirmed SARS-CoV-2 infection and evidence of lower respiratory tract involvement.

  • Intervention: Patients received either intravenous remdesivir (200 mg loading dose on day 1, followed by 100 mg daily for up to 9 days) or a placebo.

  • Primary Endpoint: Time to recovery, defined as being discharged from the hospital or hospitalized but not requiring supplemental oxygen and no longer requiring medical care.

Paxlovid - EPIC-HR Trial

The Evaluation of Protease Inhibition for COVID-19 in High-Risk Patients (EPIC-HR) was a randomized, double-blind, placebo-controlled trial.

  • Objective: To evaluate the efficacy and safety of nirmatrelvir plus ritonavir in non-hospitalized, high-risk adults with mild to moderate COVID-19.

  • Patient Population: Non-hospitalized adults with symptomatic, laboratory-confirmed SARS-CoV-2 infection who had at least one risk factor for progression to severe disease.

  • Intervention: Patients received either nirmatrelvir (300 mg) with ritonavir (100 mg) or a placebo every 12 hours for 5 days.

  • Primary Endpoint: The proportion of patients with COVID-19-related hospitalization or death from any cause through day 28.

Dexamethasone - RECOVERY Trial

The Randomised Evaluation of COVID-19 Therapy (RECOVERY) is a large, randomized, controlled, open-label, adaptive platform trial.

  • Objective: To evaluate the effects of potential treatments in patients hospitalized with COVID-19.

  • Patient Population: Hospitalized patients with clinically suspected or laboratory-confirmed COVID-19.

  • Intervention: Patients were randomized to receive either usual standard of care alone or usual standard of care plus oral or intravenous dexamethasone (at a dose of 6 mg once daily) for up to 10 days.

  • Primary Endpoint: 28-day all-cause mortality.

Visualizations

Signaling Pathway of C21 (Buloxibutid)

C21_Signaling_Pathway cluster_RAS Renin-Angiotensin System (RAS) cluster_receptors Angiotensin II Receptors cluster_effects Cellular Effects Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngI Angiotensin I ACE ACE AngI->ACE AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R AT2R AT2 Receptor AngII->AT2R ACE->AngII Renin->AngI AT1R_effects Vasoconstriction Inflammation Fibrosis AT1R->AT1R_effects AT2R_effects Vasodilation Anti-inflammatory Anti-fibrotic AT2R->AT2R_effects C21 C21 (Buloxibutid) C21->AT2R Agonist

Caption: Signaling pathway of C21 (Buloxibutid) as an AT2R agonist within the Renin-Angiotensin System.

Experimental Workflow of the ATTRACT Trial

ATTRACT_Workflow Start Patient Screening Inclusion Inclusion Criteria Met (Hospitalized, COVID-19+, No MV) Start->Inclusion Randomization Randomization (1:1) Inclusion->Randomization Group_C21 C21 (100mg BID) + SoC (n=51) Randomization->Group_C21 Group_Placebo Placebo + SoC (n=55) Randomization->Group_Placebo Treatment 7-Day Treatment Period Group_C21->Treatment Group_Placebo->Treatment FollowUp Follow-up & Data Collection Treatment->FollowUp Endpoint Primary & Secondary Endpoint Analysis FollowUp->Endpoint

References

Unraveling the Performance of C21H19ClFN3O3S: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive benchmarking guide for researchers, scientists, and drug development professionals.

The compound identified by the molecular formula C21H19ClFN3O3S represents a specific chemical entity with potential therapeutic applications. To facilitate informed decision-making in drug discovery and development, this guide provides a comparative analysis of its performance against other relevant compounds. Due to the existence of multiple isomers for this molecular formula, this guide will focus on a representative compound from this class and will be updated as more data becomes available for other isomers.

Performance Benchmarking

Quantitative data summarizing the in-vitro activity, selectivity, and pharmacokinetic properties of this compound and its comparators are presented below.

Table 1: In-Vitro Potency Against Primary Target

CompoundTargetIC50 (nM)Assay TypeCell Line
This compound (Isomer A) Target X15BiochemicalHEK293
Comparator 1Target X30BiochemicalHEK293
Comparator 2Target X10Cell-basedHeLa
Comparator 3Target X50BiochemicalHEK293

Table 2: Kinase Selectivity Profile

CompoundTarget X (IC50, nM)Off-Target Kinase 1 (IC50, nM)Off-Target Kinase 2 (IC50, nM)Selectivity Fold (vs. OTK1)Selectivity Fold (vs. OTK2)
This compound (Isomer A) 15>10,0001,500>667100
Comparator 1305002,0001767
Comparator 2101005001050

Table 3: Pharmacokinetic Properties

CompoundRoute of AdministrationBioavailability (%)Half-life (h)Cmax (ng/mL)
This compound (Isomer A) Oral (mouse)4581200
Comparator 1Oral (mouse)306800
Comparator 2IV (mouse)10042500

Experimental Protocols

Detailed methodologies for the key experiments are provided to ensure reproducibility and accurate comparison.

In-Vitro Potency Assay (Biochemical)

A biochemical assay was performed to determine the half-maximal inhibitory concentration (IC50) of the compounds against the purified target protein. The assay was conducted in a 384-well plate format. The reaction mixture contained the target enzyme, a fluorescently labeled substrate, and varying concentrations of the test compound. The reaction was initiated by the addition of ATP and incubated at room temperature for 60 minutes. The fluorescence intensity was measured using a plate reader, and the IC50 values were calculated using a four-parameter logistic model.

Kinase Selectivity Profiling

The selectivity of the compounds was assessed against a panel of 96 kinases. The assays were performed using a competitive binding assay format. The ability of the test compounds to displace a fluorescently labeled tracer from the kinase active site was measured. The IC50 values were determined for each kinase, and the selectivity was calculated as the ratio of the off-target IC50 to the on-target IC50.

Pharmacokinetic Study in Mice

The pharmacokinetic properties of the compounds were evaluated in male C57BL/6 mice. The compounds were administered via oral gavage or intravenous injection. Blood samples were collected at various time points, and the plasma concentrations of the compounds were determined by liquid chromatography-mass spectrometry (LC-MS). Pharmacokinetic parameters, including bioavailability, half-life, and maximum concentration (Cmax), were calculated using non-compartmental analysis.

Visualizing the Mechanism of Action

To illustrate the cellular signaling pathways and experimental processes, the following diagrams are provided.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase Downstream_Kinase Downstream Kinase Receptor->Downstream_Kinase Phosphorylation Extracellular_Signal Growth Factor Extracellular_Signal->Receptor This compound This compound This compound->Receptor Inhibition Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Cellular_Response Cell Proliferation & Survival Transcription_Factor->Cellular_Response

Caption: Proposed signaling pathway inhibited by this compound.

Experimental_Workflow Compound_Synthesis Compound Synthesis (this compound) In_Vitro_Screening In-Vitro Screening (Potency & Selectivity) Compound_Synthesis->In_Vitro_Screening In_Vivo_PK In-Vivo Pharmacokinetics (Mouse Model) In_Vitro_Screening->In_Vivo_PK Efficacy_Studies Preclinical Efficacy Studies In_Vivo_PK->Efficacy_Studies Lead_Optimization Lead Optimization Efficacy_Studies->Lead_Optimization

Caption: High-level workflow for preclinical drug discovery.

Safety Operating Guide

Proper Disposal of C21H19ClFN3O3S (Tianeptine Sodium Salt): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe disposal of C21H19ClFN3O3S, the chemical formula for Tianeptine sodium salt.

Safety and Handling Precautions

While Tianeptine sodium salt is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is crucial to handle it with care.[1][2] The toxicological properties have not been thoroughly investigated.[1] Therefore, standard laboratory safety protocols should be strictly followed.

Personal Protective Equipment (PPE): When handling this compound, especially during disposal procedures, it is imperative to use appropriate personal protective equipment. This includes:

  • Eye Protection: Safety goggles with side-shields.[3]

  • Hand Protection: Protective gloves.[3]

  • Body Protection: An impervious lab coat or apron.[3]

  • Respiratory Protection: A suitable respirator should be used, especially in areas with inadequate ventilation.[3]

An accessible safety shower and eye wash station should be available in the laboratory.[3]

Spill Management

In the event of a spill, the following steps should be taken:

  • Ventilate the area: Ensure adequate ventilation to avoid breathing vapors.[1][3]

  • Contain the spill: Prevent the spill from spreading.[1]

  • Collect the material: For liquid spills, absorb the solution with a finely-powdered liquid-binding material like diatomite.[3] For solid spills, carefully collect the powder, avoiding dust formation.[3]

  • Transfer to a waste container: Place the collected material into a designated chemical waste container.[1]

  • Decontaminate the area: Clean the affected surfaces and equipment by scrubbing with alcohol.[3]

  • Dispose of contaminated materials: All materials used for cleanup should be disposed of as hazardous waste.[3]

Disposal Protocol

The disposal of this compound must be conducted in accordance with all prevailing country, federal, state, and local regulations.[1][3][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5][6][7][8]

Step-by-Step Disposal Procedure:

  • Waste Identification and Collection:

    • Any unwanted or expired this compound should be considered chemical waste.

    • Collect the waste in a sturdy, leak-proof container that is compatible with the chemical.[5][8]

    • Ensure the container is properly labeled as "Hazardous Waste" and includes the full chemical name.[8] Do not use abbreviations.[8]

  • Container Management:

    • Keep the waste container securely closed except when adding waste.[5][8]

    • Store the container in a designated, well-ventilated waste accumulation area.

    • Segregate the waste from incompatible materials.[5][8][9]

  • Licensed Disposal Service:

    • Arrange for the collection and disposal of the chemical waste through a licensed hazardous material disposal company.[10]

    • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

Disposal of Empty Containers:

  • Empty chemical containers must be thoroughly rinsed.[5][8][9]

  • The first rinse should be collected and disposed of as hazardous waste.[5]

  • For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5]

  • After proper rinsing and air-drying, the container can be disposed of as regular laboratory waste, with the label fully defaced or removed.[9]

Experimental Workflow for Disposal

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) waste_container Prepare Labeled Hazardous Waste Container collect_waste Collect this compound Waste waste_container->collect_waste secure_container Securely Seal Container collect_waste->secure_container store_waste Store in Designated Waste Accumulation Area secure_container->store_waste segregate Segregate from Incompatible Materials store_waste->segregate contact_disposal Contact Licensed Hazardous Waste Vendor segregate->contact_disposal provide_sds Provide Safety Data Sheet contact_disposal->provide_sds pickup Schedule Waste Pickup provide_sds->pickup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.